molecular formula C15H17BO4 B563854 Coumarin-7-pinacolboronate CAS No. 190788-61-5

Coumarin-7-pinacolboronate

Cat. No.: B563854
CAS No.: 190788-61-5
M. Wt: 272.11 g/mol
InChI Key: BSNRAQZLNMHAOJ-UHFFFAOYSA-N
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Description

Coumarin boronic acid pinacolate ester (CBE) is a more soluble form of coumarin boronic acid (CBA; ) that can be used to detect peroxynitrite, hypochlorous acid, and hydrogen peroxide. Peroxynitrite oxidizes CBE into the fluorescent product 7-hydroxycoumarin (COH), which displays excitation/emission maxima of 332/470 nm, respectively.>Coumarin boronic acid (CBA) is a fluorescent probe that can be used to detect peroxynitrite, hypochlorous acid, and hydrogen peroxide. It reacts directly and rapidly with peroxynitrite at an exponentially faster rate (k = 1.1 μM/s) than hydrogen peroxide (k = 1.5 M/s) and moderately faster rate than hypochlorous acid. Peroxynitrite oxidizes CBA stoichiometrically at a 1:1 ratio into a fluorescent product that can be examined at an excitation of 332 nm and emission > 400 nm. The pinacolate ester of coumarin boronic acid can react with peroxynitrite, hypochlorous acid, and hydrogen peroxide in a similar manner to CBA, yet is formulated for improved solubility.

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNRAQZLNMHAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675779
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190788-61-5
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Coumarin-7-pinacolboronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis, characterization, and applications of Coumarin-7-pinacolboronate, a fluorescent probe with significant potential in drug development and biomedical research. Its ability to detect reactive oxygen species (ROS) makes it a valuable tool for studying oxidative stress and related pathological conditions.

Introduction

This compound, also known as CBE or CBA pinacolate ester, is a derivative of umbelliferone (B1683723) (7-hydroxycoumarin) that has been functionalized with a pinacolboronate group. This modification renders the molecule sensitive to certain reactive oxygen species (ROS), most notably peroxynitrite (ONOO⁻), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl).[1][2] Upon reaction with these analytes, the boronate group is cleaved, releasing the highly fluorescent 7-hydroxycoumarin. This "turn-on" fluorescent response forms the basis of its application as a chemical probe. The coumarin (B35378) scaffold itself is a well-known fluorophore with favorable photophysical properties, and its derivatives are widely explored in medicinal chemistry for their diverse biological activities.[3][4]

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • To a dry reaction vessel, add 7-trifluoromethanesulfonyloxycoumarin (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), dppf (0.03 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane to the reaction mixture.

  • Heat the reaction mixture at 100 °C for 45-60 minutes, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and wash three times with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization

The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

The structural confirmation of this compound is primarily achieved through ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are based on the analysis of similar coumarin and pinacolboronate-containing compounds.[5][6][7]

Table 1: Predicted NMR Data for this compound (in CDCl₃)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-4~7.6d1HCoumarin ring
H-5~7.4d1HCoumarin ring
H-6~7.2dd1HCoumarin ring
H-8~7.5d1HCoumarin ring
H-3~6.4d1HCoumarin ring
Pinacol CH₃~1.3s12HPinacol group
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O~161Carbonyl
C-7~135C-B bond
C-8a~155Coumarin ring
C-4a~118Coumarin ring
C-4~143Coumarin ring
C-3~117Coumarin ring
C-5~128Coumarin ring
C-6Coumarin ring
C-8Coumarin ring
C-pinacol~84Pinacol group
CH₃-pinacol~25Pinacol group

Note: The carbon attached to boron (C-7) may show a broadened signal or may not be observed due to quadrupolar relaxation.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The expected molecular weight for this compound (C₁₅H₁₇BO₄) is 272.12 g/mol .[8] High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement. The fragmentation pattern in electron ionization (EI) mass spectrometry of coumarins typically involves the loss of CO molecules.[9]

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₅H₁₇BO₄[8]
Molecular Weight 272.10 g/mol [8]
CAS Number 190788-61-5[8]
Appearance Solid
Solubility Soluble in organic solvents like DMF, DMSO, and ethanol.[2]

Photophysical Properties

This compound itself is weakly fluorescent. However, upon reaction with ROS, it yields the highly fluorescent 7-hydroxycoumarin. The photophysical properties are crucial for its application as a fluorescent probe.

Table 3: Photophysical Data of this compound and its Hydrolysis Product

Compound Solvent λₐₑₓ (nm) λₑₘ (nm) Quantum Yield (Φ) Fluorescence Lifetime (τ, ns)
This compoundEthanol~320~400Low-
7-HydroxycoumarinEthanol~330~450~0.6-0.8~2-4

Note: The exact photophysical properties can be solvent-dependent.[10][11]

Applications in Drug Development

The primary application of this compound in drug development lies in its ability to function as a "turn-on" fluorescent probe for detecting and quantifying ROS. This is particularly valuable in several areas:

  • High-Throughput Screening (HTS): The probe can be used in HTS assays to screen for compounds that modulate ROS production. This is relevant for identifying potential drugs for diseases associated with oxidative stress, such as inflammation, neurodegenerative diseases, and cancer.

  • Mechanism of Action Studies: For drugs that are known to induce or inhibit oxidative stress, this compound can be used to elucidate their mechanism of action at a cellular level.

  • Drug-Induced Toxicity Screening: It can be employed to assess the potential for drug candidates to induce oxidative stress, a common mechanism of drug toxicity.

  • Monitoring Disease Progression and Treatment Efficacy: In preclinical models, the probe could potentially be used to monitor the levels of oxidative stress as a biomarker for disease progression and to evaluate the efficacy of therapeutic interventions.[12]

Signaling Pathway and Experimental Workflow

The detection of peroxynitrite using this compound involves a clear signaling cascade and experimental workflow, which can be visualized.

Peroxynitrite_Detection_Workflow cluster_cellular_environment Cellular Environment cluster_experimental_steps Experimental Steps Cell Cell Probe_Addition Add Coumarin-7- pinacolboronate ROS_Source ROS Source (e.g., Mitochondria) Peroxynitrite Peroxynitrite (ONOO⁻) ROS_Source->Peroxynitrite produces Oxidation Oxidation Reaction Peroxynitrite->Oxidation triggers Incubation Incubation Probe_Addition->Incubation Incubation->Oxidation Fluorescence_Detection Fluorescence Detection Oxidation->Fluorescence_Detection emits light

Caption: Workflow for peroxynitrite detection using this compound.

The boronate group of this compound reacts with peroxynitrite, leading to an oxidative cleavage that releases the fluorescent 7-hydroxycoumarin.

Reaction_Mechanism Coumarin_Boronate This compound (Weakly Fluorescent) Hydroxycoumarin 7-Hydroxycoumarin (Highly Fluorescent) Coumarin_Boronate->Hydroxycoumarin + ONOO⁻ Peroxynitrite Peroxynitrite (ONOO⁻)

Caption: Reaction of this compound with peroxynitrite.

Conclusion

This compound is a valuable chemical tool for researchers in the fields of chemistry, biology, and medicine. Its straightforward synthesis, coupled with its sensitive and selective "turn-on" fluorescent response to key reactive oxygen species, makes it an ideal probe for studying oxidative stress. For professionals in drug development, it offers a robust platform for high-throughput screening, mechanism of action studies, and toxicity assessment, thereby facilitating the discovery and development of novel therapeutics. Further research into optimizing its delivery and targeting to specific cellular compartments will likely expand its utility in understanding the intricate roles of ROS in health and disease.

References

An In-depth Technical Guide on the Spectroscopic Properties of Coumarin-7-pinacolboronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Coumarin-7-pinacolboronate, a fluorescent probe increasingly utilized in biomedical research and drug development. The document details its mechanism of action, spectroscopic data, and the experimental protocols necessary for its characterization and application.

Introduction

This compound (CBE) is a derivative of coumarin (B35378), a class of compounds well-regarded for their significant fluorescence quantum yields and photostability. The incorporation of a pinacolboronate group at the 7-position of the coumarin scaffold renders it a highly effective "turn-on" fluorescent probe. This functionality allows for the detection of various reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions. Upon interaction with specific analytes, the boronate group is cleaved, releasing the highly fluorescent 7-hydroxycoumarin. This distinct change in fluorescence provides a robust signaling mechanism for the presence of the target molecule.

Signaling Pathway and Mechanism of Action

The primary application of this compound is as a chemoselective fluorescent probe for reactive oxygen species, such as hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl). The detection mechanism is predicated on the oxidative cleavage of the C–B bond of the pinacolboronate moiety.

In its native state, the fluorescence of the coumarin core is quenched by the pinacolboronate group. Upon reaction with an oxidizing agent like hydrogen peroxide, the boronate ester is oxidized, leading to the formation of 7-hydroxycoumarin (umbelliferone). This product is highly fluorescent, resulting in a significant "turn-on" signal.

Below is a diagram illustrating the signaling pathway of this compound upon interaction with hydrogen peroxide.

G Coumarin7Pinacolboronate This compound (Weakly Fluorescent) Oxidation Oxidative Cleavage Coumarin7Pinacolboronate->Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Oxidation Hydroxycoumarin 7-Hydroxycoumarin (Highly Fluorescent) Oxidation->Hydroxycoumarin Pinacol (B44631) Pinacolboronic Acid Byproduct Oxidation->Pinacol

Figure 1: Signaling pathway of this compound with H₂O₂.

Spectroscopic Properties

The utility of this compound as a fluorescent probe is defined by the distinct spectroscopic properties of its "off" (unreacted) and "on" (reacted) states. While comprehensive photophysical data for the unreacted this compound is not extensively documented in the literature, the properties of its highly fluorescent product, 7-hydroxycoumarin, are well-characterized. The detection of analytes is based on the emergence of the fluorescence of 7-hydroxycoumarin[1].

Table 1: Spectroscopic Data

CompoundAbsorption Max (λabs)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Solvent/Conditions
This compoundData not availableData not availableData not availableData not available-
7-Hydroxycoumarin (Product)332 nm[1]470 nm[1]~10,000 M⁻¹cm⁻¹ (at 325 nm)0.87 (in ethanol)Aqueous/Ethanol
Coumarin boronic acid (hydrolyzed form)360 nm[2]430 nm[2]Data not availableData not availableAqueous

Experimental Protocols

The following sections detail the methodologies for the characterization and use of this compound.

A general synthetic route to this compound involves a palladium-catalyzed borylation of a 7-substituted coumarin precursor. A representative protocol is adapted from the synthesis of similar coumarin boronic acid pinacol esters.

G Start 7-Triflyloxycoumarin Reaction Palladium-Catalyzed Borylation Reaction (e.g., 100°C, 1-2h) Start->Reaction Reagents Bis(pinacolato)diboron Pd(dppf)Cl₂ Potassium Acetate Reagents->Reaction Solvent Anhydrous Dioxane Solvent->Reaction Workup Aqueous Workup & Column Chromatography Reaction->Workup Product This compound Workup->Product

Figure 2: General experimental workflow for the synthesis.

Protocol:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 7-triflyloxycoumarin, bis(pinacolato)diboron, a palladium catalyst such as Pd(dppf)Cl₂, and a base like potassium acetate.

  • Solvent Addition: Add an anhydrous aprotic solvent, such as dioxane or toluene.

  • Reaction: Heat the mixture to a temperature typically ranging from 80 to 110 °C and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or brine.

  • Purification: The crude product is then purified using column chromatography on silica (B1680970) gel to yield the pure this compound.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for spectroscopic measurements (typically in the low micromolar range).

  • Absorption Measurement: Record the UV-Visible absorption spectrum using a spectrophotometer, scanning a wavelength range that covers the expected absorption of the coumarin scaffold (e.g., 250-450 nm).

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at a wavelength near its absorption maximum (or the absorption maximum of the expected product, 7-hydroxycoumarin, around 330-360 nm) and record the emission spectrum over a suitable range (e.g., 400-600 nm).

  • Analyte Addition: To characterize the probe's response, add a controlled amount of the analyte (e.g., H₂O₂) to the cuvette containing the probe solution and record the change in fluorescence intensity over time.

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis Prep_Sample Prepare series of dilutions of sample Measure_Abs Measure absorbance of each dilution Prep_Sample->Measure_Abs Prep_Standard Prepare series of dilutions of standard Prep_Standard->Measure_Abs Measure_Fluor Measure fluorescence of each dilution Measure_Abs->Measure_Fluor Plot_Data Plot integrated fluorescence intensity vs. absorbance Measure_Fluor->Plot_Data Calculate_QY Calculate quantum yield using the comparative method Plot_Data->Calculate_QY

Figure 3: Workflow for determining relative fluorescence quantum yield.

Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and spectral properties that overlap with the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54, or a coumarin dye with a known quantum yield).

  • Solution Preparation: Prepare a series of dilutions for both the sample (the fluorescent product, 7-hydroxycoumarin) and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance and Fluorescence Measurement: For each dilution, measure the absorbance at the excitation wavelength and record the corrected fluorescence emission spectrum.

  • Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

  • Quantum Yield Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the linear plots for the sample and the standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

Conclusion

This compound is a valuable tool for the detection of reactive oxygen species due to its effective "turn-on" fluorescence mechanism. While the spectroscopic properties of the unreacted probe are not widely reported, the well-characterized, highly fluorescent product, 7-hydroxycoumarin, provides a robust and sensitive signal. The experimental protocols outlined in this guide offer a framework for the synthesis, characterization, and application of this and similar coumarin-based boronate probes in a research and drug development setting.

References

An In-Depth Technical Guide to Coumarin-7-pinacolboronate: A Fluorescent Probe for Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-7-pinacolboronate is a valuable chemical tool employed in biomedical research for the detection of reactive oxygen species (ROS). As a member of the coumarin (B35378) family, it exhibits favorable photophysical properties, and its boronate pinacol (B44631) ester functional group confers a specific reactivity towards various ROS. This technical guide provides comprehensive information on its chemical properties, suppliers, experimental protocols for its application, and its role in elucidating cellular signaling pathways related to oxidative stress.

Chemical Identity and Properties

CAS Number: 190788-61-5[1]

Molecular Formula: C₁₅H₁₇BO₄

This compound is a relatively stable, non-fluorescent molecule. Its utility as a probe lies in its reaction with specific ROS, which leads to its oxidative conversion into the highly fluorescent compound, 7-hydroxycoumarin (umbelliferone). This "turn-on" fluorescent response allows for the sensitive and specific detection of ROS in various biological systems.

PropertyValueReference
CAS Number 190788-61-5[1]
Molecular Formula C₁₅H₁₇BO₄
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and ethanol

Suppliers

This compound is commercially available from a number of chemical suppliers catering to the research market. When sourcing this reagent, it is crucial to obtain a certificate of analysis to ensure its purity.

SupplierWebsite
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Mechanism of Action: Detecting Oxidative Stress

The core functionality of this compound is its ability to react with various reactive oxygen species, including peroxynitrite (ONOO⁻), hypochlorous acid (HOCl), and hydrogen peroxide (H₂O₂). The reaction involves the oxidation of the boronate pinacol ester group. This chemical transformation cleaves the boronate group and results in the formation of 7-hydroxycoumarin, a highly fluorescent molecule. The increase in fluorescence intensity directly correlates with the concentration of the target ROS.

The chemical reaction mechanisms are nearly identical for the reactions of this compound with hydrogen peroxide, hypochlorous acid, and peroxynitrite.[2] For instance, with hydrogen peroxide, the hydroperoxide anion (HOO⁻) undergoes a nucleophilic reaction with the boronate ester.[2]

Experimental Protocols

General Protocol for Cellular ROS Detection using Fluorescence Microscopy

This protocol provides a general framework for the use of this compound to detect intracellular ROS in cultured cells. Optimization of concentrations, incubation times, and imaging parameters may be necessary for specific cell types and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Preparation of Loading Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to the final working concentration (typically in the range of 5-20 µM).

  • Cell Loading: Remove the cell culture medium from the cells and wash once with pre-warmed PBS. Add the loading solution containing this compound to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Induction of Oxidative Stress (Optional): If the experiment involves measuring changes in ROS levels, treat the cells with the desired stimulus (e.g., a known ROS inducer) either during or after the probe loading.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.

  • Fluorescence Imaging: Mount the cells on a fluorescence microscope. Acquire images using a filter set appropriate for 7-hydroxycoumarin (Excitation ~330-380 nm; Emission ~440-480 nm).

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji). The increase in fluorescence intensity corresponds to an increase in ROS levels.

Application in Studying Signaling Pathways: The Keap1/Nrf2/ARE Pathway

This compound is a powerful tool for investigating signaling pathways that are regulated by oxidative stress. A prime example is the Keap1/Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.

Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress (i.e., increased ROS), specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including those encoding antioxidant enzymes.

This compound can be used to monitor the initial trigger of this pathway – the increase in intracellular ROS. By quantifying the fluorescence of the oxidized probe, researchers can correlate the levels of oxidative stress with the downstream activation of the Nrf2 pathway, for example, by measuring the expression of Nrf2-target genes.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS (e.g., H₂O₂, ONOO⁻) (Detected by this compound) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Cysteine Modification Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nrf2_free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Ub Ubiquitin ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Diagram of the Keap1/Nrf2/ARE signaling pathway.

Synthesis of this compound

While commercially available, a general synthetic route for this compound can be conceptualized from literature on related compounds. A plausible method involves a palladium-catalyzed cross-coupling reaction, such as a Miyaura borylation.

Conceptual Synthetic Workflow:

  • Starting Material: 7-hydroxycoumarin is a common starting material. The hydroxyl group would first need to be protected, for instance, by converting it to a triflate (-OTf) or a halide (e.g., -Br, -I). This creates a suitable electrophile for the cross-coupling reaction.

  • Borylation Reagent: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent for introducing the pinacolboronate group.

  • Catalyst and Ligand: A palladium catalyst, such as Pd(dppf)Cl₂, and a suitable base, like potassium acetate (B1210297) (KOAc), are typically used to facilitate the reaction.

  • Reaction Conditions: The reaction is generally carried out in an inert solvent, such as dioxane or DMF, under an inert atmosphere (e.g., argon or nitrogen) and at elevated temperatures.

  • Work-up and Purification: After the reaction is complete, the product is isolated through standard aqueous work-up procedures and purified by column chromatography on silica (B1680970) gel.

Synthesis_Workflow Start 7-Hydroxycoumarin Protected 7-Triflyloxycoumarin or 7-Halocoumarin Start->Protected Protection of -OH group Coupling_Mix Reaction Mixture: - Protected Coumarin - Bis(pinacolato)diboron - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., KOAc) - Solvent (e.g., Dioxane) Protected->Coupling_Mix Reaction Miyaura Borylation (Heat, Inert Atmosphere) Coupling_Mix->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Conceptual workflow for the synthesis of this compound.

Conclusion

This compound is a versatile and sensitive fluorescent probe for the detection of reactive oxygen species in biological systems. Its straightforward mechanism of action and commercial availability make it an accessible tool for researchers in various fields, including cell biology, pharmacology, and drug discovery. The ability to monitor ROS levels with this probe provides valuable insights into the redox state of cells and the modulation of oxidative stress-related signaling pathways, such as the Keap1/Nrf2/ARE system. This guide provides the foundational knowledge for the effective application of this compound in research endeavors.

References

Principle of Boronate-Based Fluorescent Probes for Reactive Oxygen Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with boronate-based fluorescent probes for the detection of reactive oxygen species (ROS). Boronate probes have emerged as powerful tools in redox biology, offering high selectivity and sensitivity for specific ROS, particularly hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), enabling researchers to unravel the complex roles of these species in cellular signaling, disease pathogenesis, and drug action.

Core Principle: Oxidative Deboronation

The fundamental principle underlying boronate-based fluorescent probes is a chemoselective reaction between the boronate group (often an arylboronic acid or ester) and the target ROS. This reaction, termed oxidative deboronation, results in the cleavage of the C-B bond and the formation of a corresponding phenol (B47542). This transformation is ingeniously harnessed to trigger a change in the fluorescence properties of a tethered fluorophore.

In its native state, the boronate moiety often serves to either quench the fluorescence of the attached fluorophore or hold it in a non-fluorescent or weakly fluorescent conformation (e.g., a closed lactone ring). Upon reaction with a specific ROS, the conversion of the boronate to a hydroxyl group "unmasks" the fluorophore, leading to a significant increase in fluorescence intensity or a spectral shift, providing a detectable signal.[1][2][3]

The general mechanism can be visualized as a two-step process:

  • Nucleophilic Attack: The target ROS, acting as a nucleophile, attacks the electrophilic boron atom of the boronate group.

  • Oxidative Rearrangement and Hydrolysis: This is followed by an intramolecular rearrangement and subsequent hydrolysis to yield the phenolic product and boric acid.

This mechanism provides a basis for the high selectivity of boronate probes. The reactivity of the boronate group can be tuned by modifying the electronic properties of the aryl ring, allowing for the development of probes with preferential reactivity towards different ROS. For instance, boronate probes react with peroxynitrite at a rate nearly a million times faster than with hydrogen peroxide, enabling the design of highly selective ONOO⁻ sensors.[4][5]

Reaction Mechanism of a Boronate Probe with ROS

ReactionMechanism Boronate Probe Boronate Probe Fluorescent Phenol Fluorescent Phenol Boronate Probe->Fluorescent Phenol Oxidative Deboronation ROS ROS (e.g., H₂O₂, ONOO⁻) Boric Acid Boric Acid

A simplified diagram illustrating the conversion of a non-fluorescent boronate probe to a fluorescent phenol upon reaction with ROS.

Data Presentation: Quantitative Properties of Boronate Probes

The selection of an appropriate boronate probe is critical for successful experimental outcomes and depends on factors such as the target ROS, the biological system under investigation, and the available instrumentation. The following tables summarize the key quantitative data for a selection of commonly used boronate-based fluorescent probes.

Table 1: Boronate Probes for Hydrogen Peroxide (H₂O₂)
Probe NameFluorophore ScaffoldExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Detection LimitKey Features & Applications
Peroxyfluor-1 (PF1) Fluorescein (B123965)~490~515High100-200 nM[5]First-generation, cell-permeable, green fluorescence. Used for imaging exogenous H₂O₂ in cells.[3][6]
Peroxy Orange 1 (PO1) Rhodol~553~576--Red-shifted emission, suitable for multiplex imaging with green probes.[7]
Peroxy Green 1 (PG1) Tokyo Green~505~530--High sensitivity for endogenous H₂O₂ in signaling pathways.[1]
MitoPY1 Pyronine~503~528--Mitochondria-targeted, ratiometric potential.[8]
DAPOX-BPin Oxazole~350~450->3 mMBlue-fluorescent, though with lower sensitivity.[9]
Table 2: Boronate Probes for Peroxynitrite (ONOO⁻)
Probe NameFluorophore ScaffoldExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Detection LimitKey Features & Applications
BC-BA Coumarin~371~4420.03 (probe), 0.54 (product)-High stability and fast response time for ONOO⁻.[1]
Probe 1 (unnamed) Benzothiazolyl Iminocoumarin~482~536--"Turn-on" probe with high selectivity for ONOO⁻.[10]
Water-soluble probe Naphthalimide~410~530--Designed for selective ONOO⁻ detection in aqueous environments.[10]
Coumarin-Chalecone Hybrid Coumarin-Chalcone---0.83 nM[11]High speed and sensitivity for peroxynitrite detection.[11]

Note: The quantum yields and detection limits can vary depending on the experimental conditions (e.g., pH, solvent).

Experimental Protocols

This section provides detailed methodologies for key experiments involving boronate-based fluorescent probes.

Synthesis of a Fluorescein-Based Boronate Probe (e.g., a PF1 precursor)

This protocol is a generalized procedure for the synthesis of a diboronate-protected fluorescein, a common core structure for H₂O₂ probes.

Materials:

Procedure:

  • Triflation of Fluorescein:

    • Dissolve fluorescein in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add pyridine to the solution.

    • Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the fluorescein ditriflate.

  • Miyaura Borylation:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), combine the fluorescein ditriflate, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

    • Add anhydrous 1,4-dioxane to the flask.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the diboronate-protected fluorescein probe.

Cellular Imaging of H₂O₂ using a Boronate Probe

This protocol describes a general procedure for loading cells with a boronate probe and imaging the intracellular generation of H₂O₂.

Materials:

  • Cell line of interest (e.g., HeLa, RAW 264.7) cultured on glass-bottom dishes or coverslips.

  • Boronate fluorescent probe (e.g., PO1, PF1) stock solution in DMSO (typically 1-10 mM).

  • Dulbecco's Phosphate-Buffered Saline (DPBS) or other appropriate imaging buffer.

  • H₂O₂ solution (for positive control).

  • Confocal microscope with appropriate filter sets.

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator.

  • Probe Loading:

    • Aspirate the culture medium and wash the cells once with warm DPBS.

    • Prepare a loading solution by diluting the boronate probe stock solution in DPBS to the desired final concentration (typically 1-10 µM).

    • Incubate the cells with the loading solution for 30-60 minutes at 37 °C in the dark.

  • Washing:

    • Aspirate the loading solution and wash the cells two to three times with warm DPBS to remove excess probe.

  • Stimulation and Imaging:

    • Add fresh DPBS or experimental medium to the cells.

    • For a positive control, treat a sample of cells with a known concentration of H₂O₂ (e.g., 100 µM).

    • For experimental samples, apply the desired stimulus to induce ROS production.

    • Immediately begin imaging the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the chosen probe.

    • Acquire images at different time points to monitor the change in fluorescence intensity.

Experimental Workflow for Cellular ROS Imaging

CellularImagingWorkflow A 1. Plate Cells on Glass-Bottom Dish B 2. Wash Cells with DPBS A->B C 3. Incubate with Boronate Probe Solution B->C D 4. Wash Cells to Remove Excess Probe C->D E 5. Add Imaging Buffer and Stimulus D->E F 6. Acquire Images with Confocal Microscope E->F G 7. Analyze Fluorescence Intensity Changes F->G

A typical workflow for detecting intracellular ROS using a boronate-based fluorescent probe.

Visualization of Signaling Pathways and Workflows

Boronate probes are instrumental in dissecting the role of ROS in various signaling pathways. The following diagrams, rendered using the DOT language, illustrate key concepts and workflows.

ROS in the ASK1-JNK Apoptotic Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator of stress-induced apoptosis. ROS, particularly H₂O₂, can activate ASK1, leading to the downstream activation of the JNK pathway and ultimately, apoptosis. Boronate probes can be used to visualize the increase in intracellular H₂O₂ that triggers this cascade.

ASK1_JNK_Pathway cluster_stress Cellular Stress cluster_ros ROS Generation cluster_pathway Signaling Cascade Stress Stress Stimuli (e.g., TNF-α, FasL) ROS ↑ H₂O₂ Stress->ROS Probe Boronate Probe (e.g., PG1) ROS->Probe detected by ASK1 ASK1 (Activation) ROS->ASK1 Oxidizes and activates Fluorescence ↑ Fluorescence Probe->Fluorescence results in MKK47 MKK4/7 ASK1->MKK47 JNK JNK MKK47->JNK Apoptosis Apoptosis JNK->Apoptosis

The role of H₂O₂ in the ASK1-JNK apoptotic pathway, detectable by boronate probes.
High-Throughput Screening (HTS) for Antioxidant Discovery

Boronate probes are well-suited for high-throughput screening assays to identify compounds with antioxidant properties. The workflow involves treating cells with a ROS-inducing agent in the presence of a library of test compounds and measuring the fluorescence of a boronate probe to assess the antioxidant efficacy.

HTS_Workflow A 1. Seed Cells in Multi-well Plates B 2. Add Compound Library (One compound per well) A->B C 3. Add ROS-Inducing Agent (e.g., H₂O₂) B->C D 4. Add Boronate Fluorescent Probe C->D E 5. Incubate D->E F 6. Measure Fluorescence with a Plate Reader E->F G 7. Identify 'Hits' (Wells with low fluorescence) F->G

A streamlined workflow for high-throughput screening of antioxidants using a boronate-based fluorescent probe.

Conclusion

Boronate-based fluorescent probes represent a versatile and powerful class of tools for the selective detection of ROS in biological systems. Their mechanism of action, based on a specific chemical reaction, provides a significant advantage over less specific redox-sensitive dyes. By understanding the core principles of these probes and utilizing the appropriate experimental protocols, researchers can gain valuable insights into the intricate roles of ROS in health and disease, paving the way for new diagnostic and therapeutic strategies. The continued development of novel boronate probes with improved photophysical properties and targeting capabilities will further expand their utility in the fields of chemical biology, drug discovery, and biomedical research.

References

The Reaction of Coumarin-7-pinacolboronate with Hydrogen Peroxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between Coumarin-7-pinacolboronate and hydrogen peroxide (H₂O₂), a cornerstone of fluorescent probe technology for the detection of reactive oxygen species (ROS). This reaction is widely utilized in various research fields, including cell biology, pharmacology, and drug discovery, to quantify and visualize H₂O₂ in biological systems. This guide details the reaction mechanism, presents key quantitative data, provides experimental protocols, and illustrates relevant biological pathways and workflows.

Core Principles: The Reaction Mechanism

The detection of hydrogen peroxide by this compound is predicated on a chemoselective oxidation reaction. In its native state, this compound is a non-fluorescent molecule. The boronate group at the 7-position of the coumarin (B35378) scaffold effectively quenches its intrinsic fluorescence.

Upon interaction with hydrogen peroxide, the pinacolboronate ester undergoes oxidative cleavage. This reaction proceeds via a nucleophilic attack of the hydroperoxide anion (HOO⁻) on the boron atom, leading to the formation of an unstable intermediate.[1][2] Subsequent hydrolysis results in the cleavage of the C-B bond and the formation of the highly fluorescent product, 7-hydroxycoumarin (umbelliferone), and boric acid.[3] The unmasked hydroxyl group restores the conjugation of the coumarin ring system, leading to a significant "turn-on" fluorescent signal.

Theoretical studies have shown that the chemical reaction mechanisms are nearly identical for the reactions of this compound with hydrogen peroxide, hypochlorous acid, and peroxynitrite.[1][2]

ReactionMechanism Coumarin_Boronate This compound (Non-fluorescent) Intermediate Unstable Intermediate Coumarin_Boronate->Intermediate + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) Hydroxycoumarin 7-Hydroxycoumarin (Highly Fluorescent) Intermediate->Hydroxycoumarin Hydrolysis Byproduct Boric Acid + Pinacol Intermediate->Byproduct

Quantitative Data Summary

The efficiency and sensitivity of this compound as a hydrogen peroxide probe are characterized by several key parameters. The following tables summarize the available quantitative data for this compound and its fluorescent product, 7-hydroxycoumarin.

Table 1: Reaction Kinetics of Coumarin Boronates with Hydrogen Peroxide

Coumarin DerivativeSecond-Order Rate Constant (k)pHTemperature (°C)Reference
This compound (CBE)0.8 M⁻¹s⁻¹7.437[3]
This compound (CBE)3.6 M⁻¹s⁻¹7.437[3]
Coumarin boronic acid (CBA)1.5 M⁻¹s⁻¹N/AN/A[4]

Table 2: Photophysical Properties of 7-Hydroxycoumarin Derivatives

CompoundQuantum Yield (Φ)Excitation Max (λex, nm)Emission Max (λem, nm)SolventReference
7-Hydroxycoumarin0.08326N/AEthanol[5]
7-Hydroxycoumarin Derivative 70.32~355~455PBS (pH 7.4)[6][7]
7-Hydroxycoumarin Derivative 6d0.25340460PBS (pH 7.4)[6][7]
7-Hydroxycoumarin-3-carboxylic acidN/A352407N/A[8]

Table 3: Detection Limits for Hydrogen Peroxide using Coumarin-based Probes

Probe NameLimit of Detection (LOD)Linear Range (µM)Reference
Coumarin-based probe (Probe 1)118.2 nM0 - 180[9]
Coumarin derivative CBE0.17 nMN/A[10]
Benzothiazole-based coumarin derivative460 nM0.8 - 200[10]

Experimental Protocols

This section provides detailed methodologies for the use of this compound in the detection of hydrogen peroxide.

Preparation of Reagents
  • This compound Stock Solution:

    • Dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution of 1-10 mM.

    • Store the stock solution at -20°C, protected from light. Due to potential hydrolysis, it is recommended to prepare fresh stock solutions or use them within a short period.

  • Hydrogen Peroxide Standard Solutions:

    • Prepare a high-concentration stock solution of H₂O₂ (e.g., 1 M) in deionized water.

    • Determine the exact concentration of the stock solution by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

    • Prepare fresh working solutions of H₂O₂ by serial dilution in the desired buffer (e.g., phosphate-buffered saline, PBS) immediately before each experiment.

In Vitro Fluorometric Assay

This protocol describes the detection of H₂O₂ in a cell-free system.

  • Reaction Setup: In a 96-well microplate, add the desired concentration of hydrogen peroxide to each well.

  • Probe Addition: Add this compound to each well to a final concentration of 5-100 µM.[3] The final DMSO concentration should be kept below 1% to avoid solvent effects.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

    • Excitation Wavelength: ~330-360 nm

    • Emission Wavelength: ~450-470 nm

ExperimentalWorkflow cluster_prep Reagent Preparation cluster_assay Assay cluster_detection Detection & Analysis Prep_Probe Prepare Coumarin-7- pinacolboronate Stock Add_Probe Add Probe to Wells Prep_Probe->Add_Probe Prep_H2O2 Prepare H₂O₂ Standard Solutions Add_H2O2 Add H₂O₂ to Microplate Wells Prep_H2O2->Add_H2O2 Add_H2O2->Add_Probe Incubate Incubate at 37°C Add_Probe->Incubate Measure_Fluorescence Measure Fluorescence (Ex: ~350nm, Em: ~460nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data and Determine H₂O₂ Concentration Measure_Fluorescence->Analyze_Data

Applications in Biological Systems and Drug Development

The reaction of this compound with H₂O₂ has significant applications in studying cellular signaling pathways and in drug discovery.

Monitoring H₂O₂ in Apoptotic Signaling

Hydrogen peroxide is a key signaling molecule in apoptosis (programmed cell death). For instance, in cardiomyocytes, H₂O₂-induced damage can lead to the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase in apoptosis.[11] this compound can be used to monitor the intracellular levels of H₂O₂ in this pathway.

ApoptosisSignaling H2O2 Hydrogen Peroxide (H₂O₂) Mitochondria Mitochondria H2O2->Mitochondria Probe This compound Probe->H2O2 Measures Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

High-Throughput Screening in Drug Discovery

The robust "off-on" fluorescent response of coumarin-boronate probes makes them highly suitable for high-throughput screening (HTS) assays in drug discovery.[12][13] For example, these probes can be used to screen for compounds that modulate the activity of H₂O₂-producing enzymes or that have antioxidant properties.

HTS_Workflow cluster_screening High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library Dispense_Compounds Dispense Compounds Compound_Library->Dispense_Compounds Assay_Plate Assay Plate (Enzyme + Substrate) Assay_Plate->Dispense_Compounds Add_Probe Add Coumarin-7- pinacolboronate Dispense_Compounds->Add_Probe Read_Plate Read Fluorescence Add_Probe->Read_Plate Data_Analysis Data Analysis Read_Plate->Data_Analysis Hit_Identification Hit Identification (Modulators of H₂O₂ production) Data_Analysis->Hit_Identification

Conclusion

The reaction of this compound with hydrogen peroxide provides a robust and sensitive method for the detection and quantification of this important reactive oxygen species. Its favorable photophysical properties, coupled with a specific chemical reactivity, have established it as an invaluable tool for researchers in both basic science and drug development. The detailed information provided in this guide serves as a comprehensive resource for the effective application of this powerful fluorescent probe.

References

The Core Mechanism of Peroxynitrite Detection by Coumarin-7-Pinacolboronate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species (RNS) implicated in a wide range of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases. Its high reactivity and transient nature make its detection and quantification in biological systems a significant challenge. Fluorescent probes have emerged as powerful tools for real-time monitoring of peroxynitrite, and among these, coumarin-based boronate derivatives have shown particular promise. This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data for the detection of peroxynitrite using coumarin-7-pinacolboronate. This probe offers a selective and sensitive "turn-on" fluorescent response upon reaction with peroxynitrite, enabling researchers to investigate the role of this reactive species in various biological contexts.

Core Detection Mechanism

The detection of peroxynitrite by this compound is predicated on a selective chemical reaction that transforms the non-fluorescent probe into a highly fluorescent product. The pinacolboronate group at the 7-position of the coumarin (B35378) scaffold acts as a reaction site for peroxynitrite.

The fundamental mechanism involves the oxidation of the boronate ester by peroxynitrite. This reaction leads to the cleavage of the carbon-boron bond and the formation of 7-hydroxycoumarin (also known as umbelliferone), a highly fluorescent molecule. The chemical transformation effectively "switches on" the fluorescence, providing a direct and measurable signal that correlates with the concentration of peroxynitrite. Theoretical studies suggest that the chemical reaction mechanisms are nearly identical for the reactions of this compound with various reactive oxygen species, including hydrogen peroxide and hypochlorous acid; however, the reaction with peroxynitrite is significantly faster.[1]

The reaction proceeds as follows:

This compound (Non-fluorescent) + Peroxynitrite (ONOO⁻) → 7-Hydroxycoumarin (Highly fluorescent) + Other products

G Probe This compound (Non-fluorescent) Product 7-Hydroxycoumarin (Highly fluorescent) Probe->Product Oxidation Peroxynitrite Peroxynitrite (ONOO⁻) Peroxynitrite->Product Byproducts Nitrite + Boronate byproducts Product->Byproducts

Quantitative Data

The efficiency and sensitivity of a fluorescent probe are determined by its photophysical and kinetic properties. The following table summarizes key quantitative data for this compound and its fluorescent product, 7-hydroxycoumarin.

ParameterThis compound (Probe)7-Hydroxycoumarin (Product)Reference
Molar Extinction Coefficient (ε) Not explicitly found, but expected to be low in the visible region.18,000 M⁻¹cm⁻¹[2]
16,800 M⁻¹cm⁻¹ (in ethanol)[3]
Fluorescence Quantum Yield (Φ) Very low (essentially non-fluorescent)~0.08 (in methanol)[3]
Excitation Maximum (λex) Not applicable (non-fluorescent)~326 nm (in ethanol)[3]
Emission Maximum (λem) Not applicable (non-fluorescent)~452 nm (in 50% EtOH)[4]
Reaction Rate Constant with ONOO⁻ Not directly found for the pinacol (B44631) ester, but the hydrolyzed form, coumarin-7-boronic acid, reacts with k ≈ 1.1 x 10⁶ M⁻¹s⁻¹Not applicable

Experimental Protocols

Synthesis of this compound

Materials:

  • 7-Trifluoromethanesulfonyloxycoumarin (7-TfO-coumarin)

  • Bis(pinacolato)diboron

  • Palladium(II) catalyst (e.g., Pd(dppf)Cl₂)

  • Ligand (e.g., dppf)

  • Base (e.g., potassium acetate)

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)

Procedure:

  • Preparation of the Precursor (7-TfO-coumarin): 7-Hydroxycoumarin is reacted with triflic anhydride (B1165640) in the presence of a base (e.g., pyridine) to yield 7-trifluoromethanesulfonyloxycoumarin.

  • Palladium-Catalyzed Borylation:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 7-TfO-coumarin, bis(pinacolato)diboron, the palladium catalyst, and the ligand in the anhydrous solvent.

    • Add the base to the reaction mixture.

    • Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

G Start 7-Hydroxycoumarin Step1 Triflation (Tf₂O, Pyridine) Start->Step1 Intermediate 7-TfO-coumarin Step1->Intermediate Step2 Palladium-Catalyzed Borylation (Bis(pinacolato)diboron, Pd catalyst, Base) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Peroxynitrite Detection using a Fluorescence Assay

This protocol outlines a general procedure for detecting peroxynitrite in a cell-free system using this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Peroxynitrite solution (concentration determined spectrophotometrically at 302 nm in 0.1 M NaOH, ε = 1670 M⁻¹cm⁻¹)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of this compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 10 µM).

    • Prepare a series of peroxynitrite dilutions in 0.1 M NaOH immediately before use.

  • Assay Setup:

    • To the wells of the 96-well microplate, add the this compound working solution.

    • Initiate the reaction by adding different concentrations of the peroxynitrite solution to the wells. Include a blank control with no peroxynitrite.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader.

    • Set the excitation wavelength to approximately 330 nm and the emission wavelength to approximately 450 nm.

    • Monitor the fluorescence intensity over time to determine the reaction kinetics or measure the endpoint fluorescence after a fixed incubation period (e.g., 5-10 minutes).

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity as a function of peroxynitrite concentration to generate a calibration curve.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis PrepProbe Prepare this compound working solution AddProbe Add probe to microplate wells PrepProbe->AddProbe PrepONOO Prepare Peroxynitrite dilutions AddONOO Add Peroxynitrite to initiate reaction PrepONOO->AddONOO AddProbe->AddONOO MeasureFluorescence Measure fluorescence (Ex: ~330 nm, Em: ~450 nm) AddONOO->MeasureFluorescence AnalyzeData Plot Fluorescence vs. [ONOO⁻] MeasureFluorescence->AnalyzeData

Conclusion

This compound serves as a valuable tool for the detection of peroxynitrite due to its selective reactivity and clear "turn-on" fluorescent response. This guide provides the foundational knowledge of its detection mechanism, relevant quantitative data, and adaptable experimental protocols for its synthesis and application. Researchers can leverage this information to design and execute experiments aimed at elucidating the intricate roles of peroxynitrite in biological systems, with potential applications in drug discovery and the development of diagnostic tools.

References

The Photophysical Landscape of Coumarin Boronate Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the photophysical properties, synthesis, and application of coumarin (B35378) boronate esters, tailored for researchers, scientists, and drug development professionals. This document delves into the core principles governing the fluorescence of these compounds, their synthesis, and their use as powerful tools in the detection of reactive oxygen species (ROS).

Introduction: The Rise of Coumarin Boronate Esters as Fluorescent Probes

Coumarin derivatives are a well-established class of fluorophores known for their high quantum yields and tunable emission wavelengths.[1] The incorporation of a boronate ester group onto the coumarin scaffold has given rise to a versatile class of fluorescent probes.[2] These probes typically exhibit quenched or shifted fluorescence in their native state. However, upon interaction with specific analytes, particularly reactive oxygen species (ROS) such as peroxynitrite (ONOO⁻), the boronate group is cleaved, releasing the highly fluorescent parent coumarin.[][4] This "turn-on" fluorescence mechanism forms the basis of their application as sensitive and selective sensors in biological systems.[4]

Core Mechanism of Action: Detection of Reactive Oxygen Species

The primary application of coumarin boronate esters is the detection of ROS, which are implicated in a wide range of physiological and pathological processes. The sensing mechanism is predicated on the oxidative cleavage of the C-B bond in the boronate ester.

Peroxynitrite (ONOO⁻), a potent and short-lived ROS, reacts rapidly with coumarin boronate esters.[] This reaction proceeds via an electrophilic oxidation of the boronate, leading to the formation of the corresponding 7-hydroxycoumarin derivative, which is a highly fluorescent product.[] The reaction is significantly faster with peroxynitrite compared to other ROS like hydrogen peroxide (H₂O₂), conferring a degree of selectivity to these probes.[]

G Coumarin_Boronate Coumarin Boronate Ester (Weakly Fluorescent) Hydroxycoumarin 7-Hydroxycoumarin (Highly Fluorescent) Coumarin_Boronate->Hydroxycoumarin Oxidative Cleavage Boronic_Acid Boronic Acid/Borate Coumarin_Boronate->Boronic_Acid Byproduct ROS Reactive Oxygen Species (e.g., Peroxynitrite) ROS->Hydroxycoumarin ROS->Boronic_Acid

Caption: General mechanism of ROS detection by coumarin boronate esters.

Photophysical Properties: A Quantitative Overview

The photophysical characteristics of coumarin boronate esters are central to their function as fluorescent probes. Key parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF). The boronate ester group typically causes a blue-shift in the absorption and emission spectra and a decrease in the fluorescence quantum yield compared to the parent 7-hydroxycoumarin.

Compound/Probe Nameλabs (nm)λem (nm)Quantum Yield (ΦF)Solvent/ConditionsReference
Coumarin Boronic Acid (CBA)360430--[5]
3-(2-Benzothiazolyl)-7-coumarin Boronic Acid (BC-BA)3714730.17Phosphate buffer (0.1 M, pH 7.4) and EtOH (10%)[6]
3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH)4425050.81Phosphate buffer (0.1 M, pH 7.4) and EtOH (10%)[6]
7-Hydroxycoumarin (COH)332470--
Coumarin Boronic Acid Pinacolate Ester (CBE)332470-(Upon oxidation to 7-hydroxycoumarin)

Experimental Protocols

Synthesis of Coumarin Boronate Esters

A common route for the synthesis of coumarin boronate esters involves a palladium-catalyzed Miyaura borylation of a triflated coumarin precursor.

Example Protocol: Synthesis of 3-(2-Benzothiazolyl)-7-coumarin Boronic Acid Pinacol Ester (BC-BE) [6]

  • Step 1: Synthesis of 3-benzothiazol-2-yl-7-trifluoromethanesulfonate coumarin (BC-OTf):

    • Start with the fluorophore 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH).

    • Convert the phenolic hydroxyl group to the corresponding triflate (BC-OTf) using a suitable triflating agent.

  • Step 2: Miyaura Borylation:

    • Dissolve 3-benzothiazol-2-yl-7-trifluoromethanesulfonate coumarin (BC-OTf) (43 mg, 0.1 mmol), bis(pinacolato)diboron (B136004) (28 mg, 0.11 mmol), Pd(dppf)Cl₂ (2.2 mg, 0.003 mmol), dppf (1.7 mg, 0.003 mmol), and potassium acetate (B1210297) (29 mg, 0.3 mmol) in anhydrous 1,4-dioxane (B91453) (5 mL).[6]

    • Heat the reaction mixture in a microwave reactor at 100 °C for 45 minutes under an argon atmosphere.[6]

    • After cooling to room temperature, dilute the mixture with toluene (B28343) and wash three times with brine.[6]

    • Dry the organic layer and remove the solvent under reduced pressure to yield the product.

G Hydroxycoumarin 7-Hydroxycoumarin Derivative Triflated_Coumarin Triflated Coumarin Intermediate Hydroxycoumarin->Triflated_Coumarin Triflation Triflating_Agent Triflating Agent Triflating_Agent->Triflated_Coumarin Boronate_Ester Coumarin Boronate Ester Triflated_Coumarin->Boronate_Ester Miyaura Borylation Borylation_Reagents Bis(pinacolato)diboron Pd Catalyst, Base Borylation_Reagents->Boronate_Ester

Caption: Synthetic workflow for coumarin boronate esters.

Measurement of Fluorescence Quantum Yield (ΦF)

The relative fluorescence quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Protocol:

  • Prepare Solutions: Prepare a series of optically dilute solutions (Absorbance < 0.1 at the excitation wavelength) of both the sample and a suitable fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54) in the same solvent.

  • Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (ΦX) is calculated using the following equation:

    ΦX = ΦS * (GradX / GradS) * (ηX² / ηS²)

    Where:

    • ΦS is the quantum yield of the standard.

    • GradX and GradS are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηX and ηS are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC). This technique measures the time delay between the excitation pulse and the detection of the emitted photon.

Protocol Overview:

  • Instrument Setup:

    • A pulsed light source (e.g., a picosecond laser diode) is used to excite the sample.

    • A sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode) detects the emitted photons.

    • Timing electronics measure the time difference between the laser pulse and the detected photon.

  • Data Acquisition:

    • The sample is excited repeatedly with the pulsed laser.

    • For each excitation pulse, the arrival time of the first detected photon is recorded.

    • A histogram of the arrival times is constructed, representing the fluorescence decay profile.

  • Data Analysis:

    • The instrument response function (IRF) is measured using a scattering solution.

    • The fluorescence decay curve is fitted to an exponential decay model, deconvoluted with the IRF, to extract the fluorescence lifetime (τ).

G Pulsed_Laser Pulsed Light Source Sample Sample Pulsed_Laser->Sample Excitation Pulse Timing_Electronics Timing Electronics (TCSPC) Pulsed_Laser->Timing_Electronics Start Signal Detector Single-Photon Detector Sample->Detector Emitted Photon Detector->Timing_Electronics Stop Signal Histogram Fluorescence Decay Histogram Timing_Electronics->Histogram Time Difference Analysis Data Analysis (Deconvolution & Fitting) Histogram->Analysis Lifetime Fluorescence Lifetime (τ) Analysis->Lifetime

Caption: Experimental workflow for TCSPC fluorescence lifetime measurement.

Conclusion and Future Outlook

Coumarin boronate esters represent a powerful and versatile class of fluorescent probes with significant applications in the study of oxidative stress and related cellular signaling pathways. Their "turn-on" fluorescence response to specific ROS, coupled with the tunable photophysical properties of the coumarin core, makes them invaluable tools for researchers. Future developments in this field will likely focus on the design of probes with enhanced selectivity for different ROS, improved photostability, and red-shifted excitation and emission profiles for deeper tissue imaging. The detailed methodologies and data presented in this guide are intended to facilitate the adoption and further innovation of this promising technology in both academic and industrial research settings.

References

Methodological & Application

Application Notes and Protocols for Cellular ROS Imaging with Coumarin-7-pinacolboronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. Their dysregulation is implicated in numerous diseases, making the precise detection and quantification of cellular ROS a vital aspect of biomedical research. Coumarin-7-pinacolboronate is a fluorescent probe designed for the detection of various ROS, including hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl).[1] The probe offers a robust method for imaging cellular ROS, leveraging a mechanism that transitions from a low-fluorescence state to a high-fluorescence state upon reaction with ROS. This document provides detailed application notes and protocols for the use of this compound in cellular ROS imaging.

The detection mechanism of this compound relies on the oxidative cleavage of the pinacolboronate group by ROS. This irreversible oxidation reaction yields the highly fluorescent molecule 7-hydroxycoumarin, which can be readily detected using standard fluorescence microscopy.[1] This "turn-on" fluorescence response provides a high signal-to-noise ratio, enabling sensitive detection of ROS within living cells.

Quantitative Data

The photophysical and performance characteristics of this compound are summarized below, alongside a comparison with the commonly used ROS probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).

PropertyThis compound7-Hydroxycoumarin (Product)DCFDADCF (Product)
Excitation (max) ~340 nm~360 nm~495 nm~504 nm
Emission (max) ~410 nm~450 nmNon-fluorescent~529 nm
Quantum Yield LowHighN/AModerate
Selectivity H₂O₂, ONOO⁻, HOCl-General Oxidative Stress-
Advantages Specific "turn-on" response, good photostability.-High sensitivity.-
Disadvantages Slower reaction kinetics with H₂O₂ compared to some other ROS.-Prone to auto-oxidation, less specific.[2][3][4]-

Note: Specific quantitative values for quantum yield can vary depending on the solvent and local environment.

Experimental Protocols

Protocol 1: General Cellular ROS Imaging

This protocol provides a general procedure for staining and imaging intracellular ROS in adherent mammalian cells using this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filters (DAPI or equivalent)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Treatment (Optional): If inducing ROS production, treat the cells with the desired stimulus in serum-free medium for the appropriate duration.

  • Probe Loading:

    • Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed serum-free cell culture medium or PBS to a final concentration of 5-20 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or serum-free medium to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed PBS or imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for 7-hydroxycoumarin (Excitation: ~360 nm, Emission: ~450 nm). A DAPI filter set is often suitable.

    • Acquire images using consistent settings (e.g., exposure time, gain) across all samples for quantitative comparison.

Protocol 2: Quantification of Cellular ROS

This protocol describes a method for quantifying changes in cellular ROS levels using image analysis software.

Procedure:

  • Image Acquisition: Acquire fluorescence images as described in Protocol 1. It is crucial to maintain identical imaging parameters for all experimental and control groups.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells or regions of interest (ROIs).

    • For each image, select a background region where there are no cells and measure the mean background fluorescence.

    • Subtract the mean background fluorescence from the mean fluorescence intensity of each cell/ROI to obtain the corrected fluorescence intensity.

  • Data Normalization: Normalize the corrected fluorescence intensity of the treated cells to that of the untreated control cells to determine the fold change in ROS production.

  • Statistical Analysis: Perform statistical analysis on the normalized data from multiple independent experiments to determine the significance of the observed changes.

Visualizations

Signaling Pathways

Reactive oxygen species are known to modulate several key signaling pathways. The following diagrams illustrate the general mechanisms of ROS involvement in the NF-κB and Nrf2 pathways. This compound can be used to monitor the upstream ROS that trigger these cascades.

ROS_NFkB_Pathway cluster_cytoplasm Cytoplasm ROS ROS IKK IKK Complex ROS->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene Target Gene Expression Nucleus->Gene activates IkB_NFkB:f0->IkB ROS_Nrf2_Pathway cluster_cytoplasm Cytoplasm ROS ROS Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2:f0 oxidizes Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates Proteasome Proteasomal Degradation ARE ARE Nucleus->ARE binds Antioxidant Antioxidant Gene Expression ARE->Antioxidant activates Keap1_Nrf2:f1->Nrf2 dissociation Keap1_Nrf2->Proteasome ubiquitination Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Seed Cells C Treat Cells (Optional) A->C B Prepare Probe Stock D Load with Probe B->D C->D E Wash Cells D->E F Fluorescence Imaging E->F G Image Analysis F->G H Data Interpretation G->H

References

Application Notes and Protocols: Using Coumarin-7-pinacolboronate for Live Cell Imaging of Peroxynitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-7-pinacolboronate is a valuable fluorescent probe for the detection of reactive oxygen species (ROS), specifically peroxynitrite (ONOO⁻), in living cells.[1][2] Peroxynitrite is a potent oxidizing and nitrating agent implicated in a range of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases. The ability to visualize and quantify peroxynitrite in real-time within a cellular context is crucial for understanding its role in these conditions and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of this compound in live-cell imaging.

Principle of Detection

This compound itself is a non-fluorescent molecule. Its mechanism of action is based on a specific and rapid chemical reaction with peroxynitrite. The pinacolboronate group on the coumarin (B35378) scaffold is selectively cleaved by peroxynitrite, leading to the formation of the highly fluorescent product, 7-hydroxycoumarin. This "turn-on" fluorescent response allows for the sensitive and specific detection of peroxynitrite production in live cells.

Data Presentation

Photophysical and Chemical Properties
PropertyValueReference
Chemical FormulaC₁₅H₁₇BO₄N/A
Molecular Weight272.1 g/mol N/A
Excitation Wavelength (of 7-hydroxycoumarin)~332 - 360 nmN/A
Emission Wavelength (of 7-hydroxycoumarin)~430 - 470 nmN/A
Quantum Yield (of a 7-hydroxycoumarin derivative)0.32[3][4]
Solvent for Stock SolutionDimethyl sulfoxide (B87167) (DMSO)[4]
Recommended Staining Conditions for Live Cells
ParameterRecommended RangeNotes
Probe Concentration 5 - 20 µMOptimal concentration should be determined empirically for each cell type and experimental condition.
Incubation Time 30 - 60 minutesShorter or longer incubation times may be required depending on the cell type and experimental goals.
Incubation Temperature 37°CStandard cell culture incubation temperature.

Experimental Protocols

I. Reagent Preparation

1.1. Stock Solution Preparation:

  • Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

1.2. Working Solution Preparation:

  • On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., pre-warmed serum-free cell culture medium or Phosphate-Buffered Saline, PBS) to the desired final concentration (typically in the range of 5-20 µM).

  • It is crucial to determine the optimal working concentration for your specific cell line and experimental setup.

II. Live Cell Staining and Imaging

2.1. Cell Seeding:

  • Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

  • Allow the cells to adhere and grow to the desired confluency (typically 50-70%).

2.2. Cell Staining:

  • Remove the culture medium from the cells.

  • Wash the cells once with pre-warmed PBS or serum-free medium.

  • Add the prepared working solution of this compound to the cells.

  • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

2.3. Washing:

  • After incubation, remove the staining solution.

  • Wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound probe.

2.4. Imaging:

  • Add fresh, pre-warmed imaging medium to the cells. This can be a phenol (B47542) red-free culture medium to reduce background fluorescence.

  • Place the dish or slide on the stage of a fluorescence microscope equipped with a suitable filter set for 7-hydroxycoumarin (e.g., DAPI or equivalent blue filter set).

  • Acquire images using an excitation wavelength around 332-360 nm and collecting the emission around 430-470 nm.

  • For time-lapse imaging of peroxynitrite production, baseline fluorescence should be established before inducing the cells with a stimulus.

III. Controls
  • Negative Control: Image unstained cells under the same imaging conditions to assess autofluorescence.

  • Vehicle Control: Treat cells with the same concentration of DMSO used in the working solution to ensure the vehicle does not induce any cellular changes or fluorescence.

  • Positive Control (Optional): To confirm the probe's responsiveness, cells can be treated with a known peroxynitrite donor, such as SIN-1, prior to or during imaging.

Visualizations

Signaling_Pathway cluster_reaction Detection of Peroxynitrite cluster_properties Fluorescence Properties This compound This compound 7-Hydroxycoumarin 7-Hydroxycoumarin This compound->7-Hydroxycoumarin Oxidative Cleavage Non-fluorescent Non-fluorescent This compound->Non-fluorescent Peroxynitrite Peroxynitrite Peroxynitrite->7-Hydroxycoumarin Highly Fluorescent Highly Fluorescent 7-Hydroxycoumarin->Highly Fluorescent

Caption: Mechanism of Peroxynitrite Detection.

Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Seeding Seed cells on imaging dish Probe_Preparation Prepare this compound working solution (5-20 µM) Cell_Seeding->Probe_Preparation Wash_1 Wash cells with PBS Probe_Preparation->Wash_1 Incubation Incubate with probe (30-60 min, 37°C) Wash_1->Incubation Wash_2 Wash cells 2-3x with PBS Incubation->Wash_2 Add_Medium Add fresh imaging medium Wash_2->Add_Medium Microscopy Image with fluorescence microscope (Ex: ~350 nm, Em: ~450 nm) Add_Medium->Microscopy

Caption: Live Cell Imaging Workflow.

References

Application Notes and Protocols for Hydrogen Peroxide Quantification using Coumarin-7-pinacolboronate Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a crucial role as a signaling molecule in various physiological and pathological processes.[1] Its accurate quantification is essential for understanding its biological functions and for the development of therapeutics targeting redox-sensitive pathways. The Coumarin-7-pinacolboronate (CBE) assay is a highly sensitive and selective method for the detection of hydrogen peroxide. This fluorogenic probe is virtually non-fluorescent until it reacts with H₂O₂, which cleaves the pinacolboronate group and releases the highly fluorescent 7-hydroxycoumarin. This reaction provides a direct and quantifiable measure of hydrogen peroxide concentration.

Principle of the Assay

The this compound assay is based on the hydrogen peroxide-mediated oxidation of a boronate ester. In this reaction, CBE is hydrolyzed by hydrogen peroxide to yield 7-hydroxycoumarin and a borate (B1201080) byproduct. 7-hydroxycoumarin is a fluorescent molecule with a strong emission signal, and the intensity of this fluorescence is directly proportional to the concentration of hydrogen peroxide in the sample. This allows for the sensitive quantification of H₂O₂ levels in various biological and chemical systems.

Application Areas

  • Cellular Biology: Quantification of endogenous and exogenous hydrogen peroxide in cell cultures to study oxidative stress, cell signaling, and apoptosis.

  • Drug Discovery: Screening of compounds that modulate cellular ROS production or scavenging.

  • Enzymology: Measuring the activity of H₂O₂-producing enzymes such as glucose oxidase.

  • Environmental Science: Assessing oxidative stress in organisms exposed to environmental toxins.

Quantitative Data Summary

ParameterValueReference
Excitation Wavelength (7-hydroxycoumarin) ~340-360 nm[2]
Emission Wavelength (7-hydroxycoumarin) ~450-460 nm[2]
Detection Limit As low as 0.09 µM[3]
Second-Order Rate Constant (kH₂O₂) at pH 7.4, 37°C 3.6 M⁻¹s⁻¹[4]
Second-Order Rate Constant (kHCO₄⁻) at pH 7.4, 37°C 1.7 x 10² M⁻¹s⁻¹[4]

Experimental Protocols

In Vitro Quantification of Hydrogen Peroxide in Aqueous Solution

This protocol describes the use of the this compound assay to determine the concentration of hydrogen peroxide in a cell-free aqueous solution.

Materials:

  • This compound (CBE)

  • Hydrogen Peroxide (H₂O₂) standard solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

    • Prepare a fresh 1 M stock solution of hydrogen peroxide in PBS. Determine the exact concentration by measuring its absorbance at 240 nm (extinction coefficient = 43.6 M⁻¹cm⁻¹).

    • Prepare a series of H₂O₂ standards by diluting the stock solution in PBS to final concentrations ranging from 0 to 100 µM.

  • Assay Protocol:

    • Dilute the this compound stock solution in PBS to a final working concentration of 10 µM.

    • In a 96-well black microplate, add 50 µL of the H₂O₂ standards to respective wells.

    • Add 50 µL of the 10 µM this compound working solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank (0 µM H₂O₂) from all other readings.

    • Plot the fluorescence intensity versus the concentration of the H₂O₂ standards.

    • Determine the concentration of unknown samples by interpolating their fluorescence values from the standard curve.

Quantification of Intracellular Hydrogen Peroxide in Cultured Cells

This protocol provides a method for measuring changes in intracellular H₂O₂ levels in response to experimental treatments.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • This compound (CBE)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Stimulant or inhibitor of ROS production (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom microplate at a density of 1-5 x 10⁴ cells per well.

    • Allow cells to adhere and grow for 24-48 hours.

  • Probe Loading and Treatment:

    • Remove the cell culture medium and wash the cells twice with warm PBS.

    • Prepare a 5 µM working solution of this compound in serum-free cell culture medium.

    • Add 100 µL of the CBE working solution to each well and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

    • Remove the loading solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS or cell culture medium containing the desired treatment (e.g., stimulant or inhibitor) to each well.

  • Fluorescence Measurement:

    • Incubate the cells for the desired treatment time.

    • Measure the fluorescence intensity using a fluorescence microplate reader (bottom-reading mode) with excitation at ~355 nm and emission at ~460 nm.

    • Alternatively, visualize the cells using a fluorescence microscope with a DAPI filter set.

  • Data Analysis:

    • Normalize the fluorescence intensity of treated cells to that of untreated control cells.

    • Express the results as a fold change in fluorescence, indicating the relative change in intracellular H₂O₂ levels.

Visualizations

ReactionMechanism CBE This compound (Non-fluorescent) Product 7-Hydroxycoumarin (Fluorescent) CBE->Product Oxidative Cleavage H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Product Byproduct Borate Byproduct ExperimentalWorkflow cluster_assay Assay cluster_measurement Measurement & Analysis prep_probe Prepare Coumarin-7- pinacolboronate Solution add_reagents Add H₂O₂ Standards or Treatments prep_probe->add_reagents prep_h2o2 Prepare H₂O₂ Standard Solutions prep_h2o2->add_reagents prep_cells Culture and Seed Cells load_probe Load Cells with Probe prep_cells->load_probe load_probe->add_reagents incubate Incubate add_reagents->incubate measure_fluorescence Measure Fluorescence (Ex: ~355nm, Em: ~460nm) incubate->measure_fluorescence analyze_data Data Analysis measure_fluorescence->analyze_data

References

Application Notes and Protocols: In Vitro Applications of Coumarin-7-pinacolboronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-7-pinacolboronate (CBU) is a valuable fluorescent probe for the detection and quantification of reactive oxygen species (ROS) in vitro. Its application is particularly prominent in the study of oxidative stress and cellular signaling pathways. CBU itself is weakly fluorescent, but upon reaction with specific ROS, it undergoes an oxidative cleavage of the pinacolboronate group to yield the highly fluorescent molecule 7-hydroxycoumarin (umbelliferone). This "turn-on" fluorescent response allows for the sensitive detection of ROS in various biological and chemical systems. The primary target for CBU is hydrogen peroxide (H₂O₂), but it also shows reactivity towards other ROS such as hypochlorous acid and peroxynitrite.[1][2]

These application notes provide an overview of the in vitro uses of this compound, including detailed protocols for its application in cell-based assays and quantitative data for its performance.

Chemical and Spectroscopic Properties

Proper handling and storage of this compound are crucial for its performance as a fluorescent probe. Below is a summary of its key properties and the spectroscopic characteristics of its reaction product, 7-hydroxycoumarin.

PropertyValueReference
Chemical Name This compound
Molecular Formula C₁₅H₁₇BO₄
Molecular Weight 272.10 g/mol
CAS Number 190788-61-5[1]
Appearance White to off-white solid
Storage Store at -20°C, protect from light
Solubility Soluble in DMSO and ethanol
Product Name 7-Hydroxycoumarin (Umbelliferone)
Excitation Wavelength (max) ~360-415 nm
Emission Wavelength (max) ~454-473 nm[3]
Quantum Yield (Φ) of Product Can reach up to 0.83 for similar coumarin (B35378) derivatives[4][5]

Signaling Pathway: Detection of Reactive Oxygen Species

The detection mechanism of this compound is based on a specific chemical reaction with reactive oxygen species. This process involves the oxidative cleavage of the boronate ester, leading to the formation of the fluorescent product, 7-hydroxycoumarin.

This compound Signaling Pathway CBU This compound (Weakly Fluorescent) Intermediate Oxidized Intermediate CBU->Intermediate Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Intermediate Product 7-Hydroxycoumarin (Highly Fluorescent) Intermediate->Product Pinacol Pinacol Intermediate->Pinacol

Caption: Reaction mechanism of this compound with ROS.

Experimental Protocols

Protocol 1: In Vitro Detection of Hydrogen Peroxide (Acellular)

This protocol describes the use of this compound to detect H₂O₂ in a cell-free system using a fluorescence plate reader.

Materials:

  • This compound (CBU)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of CBU: Dissolve CBU in DMSO to a final concentration of 10 mM. Store the stock solution at -20°C, protected from light.

  • Prepare a working solution of CBU: Dilute the 10 mM stock solution in PBS (pH 7.4) to a final concentration of 100 µM.

  • Prepare H₂O₂ standards: Prepare a series of H₂O₂ dilutions in PBS (e.g., 0-100 µM).

  • Assay setup: In a 96-well plate, add 50 µL of the 100 µM CBU working solution to each well.

  • Initiate the reaction: Add 50 µL of the H₂O₂ standards to the respective wells. Include a blank control with 50 µL of PBS instead of H₂O₂.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence measurement: Measure the fluorescence intensity using a plate reader with excitation at ~360-415 nm and emission at ~454-473 nm.

Protocol 2: Detection of Intracellular ROS in Adherent Cells

This protocol details the use of CBU for the detection of intracellular ROS in cultured adherent cells via fluorescence microscopy.

Materials:

  • Adherent cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound (CBU) stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • ROS-inducing agent (e.g., H₂O₂, menadione) or experimental compounds

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 24-well plate with glass coverslips or a µ-slide) at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment: On the day of the experiment, remove the culture medium and treat the cells with the ROS-inducing agent or experimental compounds diluted in serum-free medium or PBS for the desired time. Include an untreated control group.

  • Probe Loading: Remove the treatment solution and wash the cells twice with warm PBS. Add fresh, serum-free medium containing 5-10 µM CBU (diluted from the stock solution).

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the probe-containing medium and wash the cells twice with warm PBS.

  • Imaging: Add fresh PBS or imaging buffer to the cells. Immediately image the cells using a fluorescence microscope. Use a DAPI or similar filter set (Excitation: ~360/40 nm, Emission: ~460/50 nm).

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is essential to determine the potential cytotoxicity of the probe and any experimental compounds. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Adherent cells

  • Complete cell culture medium

  • This compound (CBU)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of CBU (e.g., 0-100 µM) for the same duration as the ROS detection experiment.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Experimental Workflow for Cellular ROS Detection

The following diagram illustrates a typical workflow for detecting intracellular ROS using this compound.

Cellular ROS Detection Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellSeeding 1. Seed Cells CellCulture 2. Culture to desired confluency CellSeeding->CellCulture Treatment 3. Treat with experimental compounds CellCulture->Treatment ProbeLoading 4. Load with this compound Treatment->ProbeLoading Incubation 5. Incubate (30-60 min) ProbeLoading->Incubation Washing 6. Wash cells Incubation->Washing Microscopy 7a. Fluorescence Microscopy Washing->Microscopy PlateReader 7b. Plate Reader Assay Washing->PlateReader DataAnalysis 8. Data Analysis Microscopy->DataAnalysis PlateReader->DataAnalysis

Caption: A generalized workflow for intracellular ROS detection.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of this compound and similar coumarin-based boronate probes for ROS detection.

ParameterValue/RangeTarget ROSCell Line/SystemReference
Working Concentration 5 - 100 µMH₂O₂, PeroxynitriteIn vitro & Cell-based[6][7]
Detection Limit 0.17 nM - 0.385 µMH₂O₂In vitro
Fluorescence Increase Up to 25-foldH₂O₂In vitro
Selectivity High for H₂O₂ over other ROS (e.g., ¹O₂, ⁻OCl, NO)H₂O₂In vitro[7]
IC₅₀ (Cytotoxicity) > 50 µM (for similar coumarin derivatives)N/AHepG2, HL60[8][9][10][11]

Conclusion

This compound is a versatile and sensitive fluorescent probe for the in vitro detection of reactive oxygen species, particularly hydrogen peroxide. The provided protocols and data serve as a guide for researchers to effectively utilize this tool in their studies of oxidative stress and cellular signaling. As with any fluorescent probe, it is crucial to perform appropriate controls and to be mindful of potential artifacts, such as cytotoxicity at high concentrations or non-specific fluorescence. With careful experimental design, this compound can provide valuable insights into the complex roles of ROS in biological systems.

References

Detecting Mitochondrial Reactive Oxygen Species with Coumarin-7-pinacolboronate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are increasingly recognized as critical signaling molecules in various cellular processes. However, their overproduction, particularly within the mitochondria, is linked to a range of pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer. Accurate and sensitive detection of mitochondrial ROS is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics. Coumarin-7-pinacolboronate is a fluorescent probe that offers a valuable tool for detecting specific ROS, such as hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and peroxynitrite (ONOO⁻). This document provides detailed application notes and protocols for the use of this compound in the detection of mitochondrial ROS.

This compound is a non-fluorescent molecule that, upon reaction with certain ROS, is converted to the highly fluorescent product 7-hydroxycoumarin.[1] This "turn-on" fluorescent response provides a direct and sensitive method for ROS detection. The pinacolboronate ester functional group is the reactive site that is cleaved by ROS in a nucleophilic oxidation reaction.[2]

Mechanism of Action

The detection of ROS by this compound is based on an irreversible chemical reaction. The boronate ester moiety of the probe selectively reacts with specific ROS, leading to the formation of the fluorescent molecule 7-hydroxycoumarin. This reaction is characterized by a significant increase in fluorescence intensity, allowing for the sensitive detection of ROS production.

This compound This compound 7-Hydroxycoumarin 7-Hydroxycoumarin This compound->7-Hydroxycoumarin Oxidation ROS Mitochondrial ROS (e.g., H₂O₂, ONOO⁻, HOCl) Fluorescence Fluorescence 7-Hydroxycoumarin->Fluorescence Emits Light cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Prepare Stock Solution (1-10 mM in DMSO) C Prepare Working Solution (1-10 µM in media/buffer) A->C B Culture Cells to Optimal Confluency D Wash Cells with Warm Buffer (PBS/HBSS) B->D E Incubate with Probe (15-60 min, 37°C) C->E D->E F Wash Cells to Remove Excess Probe E->F G Induce ROS Production (Optional) F->G H Image Cells with Fluorescence Microscope F->H No Induction G->H I Quantify Fluorescence Intensity H->I

References

Application Notes and Protocols for Coumarin-7-Pinacolboronate in Flow Cytometry Analysis of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. Accurate and sensitive detection of ROS is therefore crucial for advancing our understanding of these diseases and for the development of novel therapeutic interventions. Coumarin-7-pinacolboronate (C7PB) is a cell-permeable fluorescent probe that serves as an effective tool for the detection of various ROS, including hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl), within living cells.

Upon entering the cell, the non-fluorescent C7PB undergoes an oxidative cleavage of its pinacolboronate group by ROS, yielding the highly fluorescent product, 7-hydroxycoumarin. This conversion allows for the quantification of intracellular ROS levels using flow cytometry, a powerful technique for single-cell analysis. These application notes provide a detailed protocol for the use of C7PB in the analysis of oxidative stress by flow cytometry.

Principle of Detection

The detection of ROS by this compound is based on an oxidation-dependent fluorescent turn-on mechanism.

C7PB This compound (Non-fluorescent) Product 7-Hydroxycoumarin (Highly Fluorescent) C7PB->Product Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂, ONOO⁻, HOCl) ROS->C7PB

Caption: Mechanism of C7PB activation by ROS.

Data Presentation

The following table presents representative data from a hypothetical experiment designed to measure changes in intracellular ROS levels in response to an oxidative stimulus, as analyzed by flow cytometry using this compound.

Treatment GroupMean Fluorescence Intensity (MFI)% ROS-Positive Cells
Untreated Control150 ± 255.2 ± 1.1
Vehicle Control (DMSO)165 ± 305.8 ± 1.5
Oxidative Stimulus (e.g., 100 µM H₂O₂)850 ± 7585.3 ± 5.7
Stimulus + Antioxidant (e.g., NAC)250 ± 4015.6 ± 3.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials
  • This compound (C7PB)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line of interest

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Propidium iodide (PI) or other viability dye

  • Cells of interest

  • Flow cytometer with a UV or violet laser

Protocol for Staining and Analysis

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

cluster_prep Cell Preparation cluster_stain Staining cluster_treatment Experimental Treatment cluster_analysis Flow Cytometry Analysis cell_culture 1. Culture cells to optimal density cell_harvest 2. Harvest and wash cells cell_culture->cell_harvest cell_resuspend 3. Resuspend in serum-free medium cell_harvest->cell_resuspend add_c7pb 4. Add C7PB probe (e.g., 5-10 µM) cell_resuspend->add_c7pb incubate 5. Incubate at 37°C for 30-60 min add_c7pb->incubate add_stimulus 6. Add oxidative stimulus or antioxidant incubate->add_stimulus incubate_treatment 7. Incubate for the desired duration add_stimulus->incubate_treatment wash_cells 8. Wash cells with PBS incubate_treatment->wash_cells add_viability_dye 9. Add viability dye (e.g., PI) wash_cells->add_viability_dye acquire_data 10. Acquire data on flow cytometer add_viability_dye->acquire_data

Caption: Experimental workflow for ROS detection.

1. Reagent Preparation:

  • C7PB Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

2. Cell Preparation:

  • Seed and culture cells to the desired confluency in appropriate cell culture vessels.

  • On the day of the experiment, harvest the cells. For adherent cells, use trypsin-EDTA and neutralize with medium containing FBS. For suspension cells, gently collect by centrifugation.

  • Wash the cells once with warm PBS.

  • Resuspend the cell pellet in pre-warmed serum-free cell culture medium or PBS at a concentration of 1 x 10⁶ cells/mL.

3. Staining with this compound:

  • From the 10 mM stock solution, prepare a working solution of C7PB in serum-free medium. The optimal final concentration should be determined empirically for each cell type but typically ranges from 5 to 20 µM.

  • Add the C7PB working solution to the cell suspension.

  • Incubate the cells for 30-60 minutes at 37°C in a humidified incubator, protected from light.

4. Induction of Oxidative Stress (Optional):

  • If desired, treat the cells with an inducer of oxidative stress (e.g., H₂O₂, menadione) or a potential antioxidant compound.

  • Include appropriate controls: an untreated control, a vehicle control, and a positive control for ROS induction.

  • Incubate for the desired period, as determined by the experimental design.

5. Flow Cytometry Analysis:

  • Following incubation, wash the cells twice with PBS to remove any excess probe.

  • Resuspend the cells in 1 mL of PBS.

  • Just before analysis, add a viability dye such as Propidium Iodide (PI) to distinguish live from dead cells.

  • Acquire data on a flow cytometer. For the detection of 7-hydroxycoumarin, use a UV or violet laser for excitation (e.g., 405 nm) and collect the emission in the blue channel (e.g., 450/50 nm bandpass filter).

  • Analyze the data using appropriate flow cytometry software. Gate on the live cell population based on forward and side scatter properties and the viability dye exclusion. The mean fluorescence intensity (MFI) of the coumarin (B35378) signal in the live cell population is indicative of the level of intracellular ROS.

Signaling Pathway Visualization

The production of intracellular ROS can be initiated by a variety of stimuli and involves complex signaling pathways. The following diagram illustrates a simplified, generic pathway leading to ROS production.

cluster_stimulus External Stimuli cluster_receptor Cell Surface Receptor cluster_enzyme Enzyme Activation cluster_ros ROS Production Stimulus Growth Factors, Cytokines, UV, etc. Receptor Receptor Activation Stimulus->Receptor NOX NADPH Oxidase (NOX) Receptor->NOX Signaling Cascade Mitochondria Mitochondrial Electron Transport Chain Receptor->Mitochondria Signaling Cascade ROS Increased Intracellular ROS NOX->ROS Mitochondria->ROS

Caption: Simplified pathway of ROS production.

Troubleshooting and Considerations

  • High Background Fluorescence: Ensure complete removal of serum from the cell suspension before adding the C7PB probe, as esterases in the serum can hydrolyze the probe. Wash cells thoroughly after staining.

  • Low Signal: The concentration of C7PB or the incubation time may need to be optimized. Ensure that the flow cytometer settings (laser power, detector voltage) are appropriate for detecting the blue fluorescence of 7-hydroxycoumarin.

  • Cell Viability: Always assess cell viability, as dead or dying cells can exhibit increased autofluorescence and non-specific probe uptake.

  • Probe Specificity: While C7PB is a valuable tool, it is important to note that it can react with multiple ROS. For more specific detection of a particular ROS, consider using additional, more selective probes in parallel experiments.

By following these guidelines, researchers can effectively utilize this compound to quantify intracellular ROS levels and investigate the role of oxidative stress in various biological processes and disease models.

Application Notes and Protocols for Coumarin-7-Pinacolboronate in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Coumarin-7-pinacolboronate as a fluorescent probe for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in tissue samples. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate the successful application of this probe in your research.

Introduction

This compound is a fluorescent probe designed for the detection of various ROS and RNS, including peroxynitrite (ONOO⁻), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl).[1][2] The probe operates on a "turn-on" fluorescence mechanism. In its native state, the pinacolboronate group quenches the fluorescence of the coumarin (B35378) fluorophore. Upon reaction with specific ROS/RNS, the boronate moiety is cleaved, releasing the highly fluorescent 7-hydroxycoumarin, which can be detected and quantified using fluorescence microscopy.[1][3] This property makes it a valuable tool for studying oxidative and nitrosative stress in various pathological conditions such as drug-induced organ injury, inflammation, and neurodegenerative diseases.[4][5]

Product Information

Product Name This compound
CAS Number 190788-61-5
Molecular Formula C₁₅H₁₇BO₄
Molecular Weight 272.10 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and acetonitrile. Limited solubility in aqueous buffers.
Excitation/Emission (approx.) ~360 nm / ~454 nm (after reaction)[3]

Experimental Protocols

Protocol 1: Preparation of Fresh Frozen Tissue Sections

This protocol is suitable for the rapid analysis of ROS/RNS in tissues with minimal antigenicity loss.

Materials:

  • Freshly dissected tissue

  • Optimal Cutting Temperature (OCT) compound

  • Isopentane (B150273), cooled with liquid nitrogen[2]

  • Cryostat

  • Gelatin-coated or poly-L-lysine-coated microscope slides[6]

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (1-10 mM in DMSO)

  • Mounting medium with antifade reagent

Procedure:

  • Tissue Preparation: Immediately after dissection, embed the fresh tissue in OCT compound in a cryomold.[2]

  • Freezing: Snap-freeze the embedded tissue by immersing it in isopentane pre-cooled with liquid nitrogen until the OCT block is completely frozen.[2] Store frozen blocks at -80°C for long-term storage.

  • Sectioning: Using a cryostat, cut tissue sections at a thickness of 5-20 µm. The optimal temperature for sectioning is typically between -15°C and -23°C.[6]

  • Mounting: Mount the frozen sections onto pre-coated microscope slides. Allow the sections to air dry for 30 minutes at room temperature to enhance adhesion.[6]

  • Probe Incubation: Prepare a working solution of this compound in PBS (e.g., 5-20 µM). The final DMSO concentration should be kept below 1% to minimize solvent-induced artifacts. Cover the tissue section with the probe solution and incubate for 30-60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing: Gently wash the slides twice with PBS for 5 minutes each to remove excess probe.

  • Coverslipping: Mount a coverslip over the tissue section using an antifade mounting medium.

  • Imaging: Immediately visualize the fluorescence using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 360 nm and emission around 450 nm).

Protocol 2: Staining of Fixed Tissue Sections

This protocol is recommended when tissue morphology needs to be well-preserved.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose (B13894) in PBS

  • OCT compound

  • Cryostat and slides (as in Protocol 1)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • This compound working solution

  • Mounting medium with antifade reagent

Procedure:

  • Fixation: Perfuse the animal with 4% PFA or immerse the dissected tissue in 4% PFA for 4-24 hours at 4°C.

  • Cryoprotection: Immerse the fixed tissue in 30% sucrose in PBS at 4°C until the tissue sinks (typically overnight).[5]

  • Freezing and Sectioning: Embed the cryoprotected tissue in OCT and freeze as described in Protocol 1. Cut sections at 10-30 µm thickness.

  • Mounting: Mount sections onto coated slides and air dry.

  • Rehydration and Permeabilization (Optional): Rehydrate the sections in PBS for 5 minutes. If intracellular targets are of interest, permeabilize the sections with a permeabilization buffer for 10-15 minutes at room temperature.

  • Probe Incubation, Washing, and Coverslipping: Follow steps 5-7 from Protocol 1.

  • Imaging: Visualize the fluorescence as described in Protocol 1.

Data Presentation

Quantitative analysis of fluorescence intensity is crucial for comparing ROS/RNS levels between different experimental groups. The following tables provide examples of how to structure your data.

Table 1: In Vitro Characterization of this compound

Parameter Value Conditions
Excitation Maximum (product)~360 nmPBS, pH 7.4
Emission Maximum (product)~454 nm[3]PBS, pH 7.4
Quantum Yield (probe)~0.051[3]PBS with 1% DMSO, pH 7.4
Quantum Yield (product)~0.587[3]After reaction with H₂O₂, PBS with 1% DMSO, pH 7.4
Detection Limit (for H₂O₂)0.17 nM[3]In vitro assay
Response Time< 16 minutes[3]In vitro assay

Table 2: Example Data from Tissue Staining Experiment

Experimental Group Tissue Type Mean Fluorescence Intensity (Arbitrary Units) ± SD Fold Change vs. Control
ControlLiver150.5 ± 25.21.0
Drug-Treated (e.g., Acetaminophen)Liver452.8 ± 55.73.0
Drug-Treated + AntioxidantLiver210.3 ± 30.11.4

Troubleshooting

Problem Possible Cause Solution
High Background FluorescenceAutofluorescence from the tissue[7]Perfuse the animal with PBS before fixation to remove red blood cells.[7] Use a commercial autofluorescence quenching kit.[1] Image in the far-red spectrum if possible, though not applicable for this probe.[7]
Weak or No SignalProbe concentration too lowOptimize the probe concentration (try a range from 1-50 µM).
Insufficient incubation timeIncrease the incubation time (e.g., up to 2 hours).
Low levels of ROS/RNSUse a positive control (e.g., treat a tissue section with H₂O₂ or a known inducer of oxidative stress).
PhotobleachingExcessive exposure to excitation lightMinimize light exposure. Use an antifade mounting medium. Acquire images with the shortest possible exposure time.
Uneven StainingIncomplete probe penetrationFor fixed tissues, ensure adequate permeabilization. Ensure the entire tissue section is covered with the probe solution during incubation.

Visualizations

Reaction Mechanism of this compound

G Reaction of this compound with ROS/RNS Probe This compound (Non-fluorescent) Product 7-Hydroxycoumarin (Highly Fluorescent) Probe->Product Oxidative Cleavage ROS ROS/RNS (e.g., ONOO⁻, H₂O₂) Byproduct Boronic Acid Derivative

Caption: Oxidative cleavage of this compound by ROS/RNS.

Experimental Workflow for Tissue Staining

G Experimental Workflow for Tissue Staining cluster_prep Tissue Preparation cluster_stain Staining and Imaging Dissection Tissue Dissection Fixation Fixation (Optional) (e.g., 4% PFA) Dissection->Fixation Cryoprotection Cryoprotection (30% Sucrose) Fixation->Cryoprotection Freezing Freezing in OCT (Isopentane/Liquid N₂) Cryoprotection->Freezing Sectioning Cryosectioning (5-20 µm) Freezing->Sectioning Incubation Incubation with This compound Sectioning->Incubation Washing Washing (PBS) Incubation->Washing Mounting Mounting with Antifade Medium Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for preparing and staining tissue sections.

Signaling Context: Cellular Oxidative Stress

G Cellular Oxidative Stress and Probe Detection Stimuli Pathological Stimuli (e.g., Drugs, Inflammation) Cell Cell Stimuli->Cell ROS_RNS Increased ROS/RNS Production (ONOO⁻, H₂O₂) Cell->ROS_RNS Probe This compound ROS_RNS->Probe reacts with Fluorescence Fluorescence Signal Probe->Fluorescence generates

Caption: Detection of cellular oxidative stress using the fluorescent probe.

References

Measuring Peroxynitrite in Biological Samples with Coumarin-7-pinacolboronate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sensitive detection of peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species implicated in a range of physiological and pathological processes, using the fluorescent probe Coumarin-7-pinacolboronate (CBE).

Peroxynitrite is formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) and plays a critical role in cellular signaling and oxidative stress. Its accurate and reliable measurement in biological systems is crucial for understanding its role in health and disease. Coumarin-based boronate probes have emerged as effective tools for detecting peroxynitrite due to their high sensitivity and selectivity.

Principle of Detection

This compound is a cell-permeable probe that is essentially non-fluorescent. In the presence of peroxynitrite, the boronate group is cleaved, releasing the highly fluorescent product 7-hydroxycoumarin (COH). This "turn-on" fluorescent response allows for the quantification of peroxynitrite levels in various biological samples. While the probe can also react with other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl), its reaction with peroxynitrite is significantly faster, enabling its preferential detection under specific experimental conditions. The reaction between peroxynitrite and arylboronic acids is rapid and stoichiometric.[1][2]

Quantitative Data

The photophysical and kinetic properties of this compound and related coumarin-boronate probes are summarized in the table below. This data is essential for designing and interpreting experiments.

ParameterThis compound (CBE) / 7-hydroxycoumarin (COH)3-(2-benzothiazolyl)-7-coumarin boronic acid (BC-BA) / BC-OHCoumarin-Imidazolium Probe (CI-Bz-BA) / CI-OHReference
Excitation Max (λex) ~332 nm (for COH)~442 nm (for BC-OH)~405 nm (for CI-OH)[3],[4],[5]
Emission Max (λem) ~470 nm (for COH)~442 nm (for BC-OH)~481 nm (for CI-OH)[3],[4],[5]
Reaction Product 7-hydroxycoumarin (COH)3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH)CI-OH[3],[6],[5]
Rate constant with ONOO⁻ ~1.1 x 10⁶ M⁻¹s⁻¹ (for Coumarin-7-boronic acid)Not explicitly stated, but described as rapid.~1 x 10⁶ M⁻¹s⁻¹[2],[6],[5]
Limit of Detection (LOD) Not explicitly stated for CBE. For other coumarin-boronate probes, LODs are in the sub-micromolar range (e.g., 0.26-0.36 µM).Not explicitly stated.Not explicitly stated.[7]
Solubility Soluble in DMF, DMSO, and Ethanol. Limited solubility in aqueous buffers.Hydrolyzes in phosphate (B84403) buffer to the active boronic acid form (BC-BA).Water-soluble.[3],[4],[5]

Signaling Pathway and Detection Mechanism

The following diagram illustrates the chemical reaction that forms the basis for peroxynitrite detection using this compound.

cluster_reactants Reactants cluster_products Products CBE This compound (Non-fluorescent) COH 7-Hydroxycoumarin (Highly Fluorescent) CBE->COH Oxidative Cleavage Borate Borate byproducts CBE->Borate ONOO Peroxynitrite (ONOO⁻) ONOO->COH ONOO->Borate

Caption: Reaction of this compound with peroxynitrite.

Experimental Protocols

Below are detailed protocols for the detection of peroxynitrite in cell-free systems and in cultured cells.

Protocol 1: In Vitro (Cell-Free) Peroxynitrite Detection

This protocol is suitable for measuring peroxynitrite generated from a chemical donor or in biochemical assays.

Materials:

  • This compound (CBE) stock solution (1-10 mM in DMSO or DMF)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Peroxynitrite source (e.g., authentic peroxynitrite solution or a generator like SIN-1)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Probe Preparation: Prepare a working solution of CBE by diluting the stock solution in phosphate buffer to the desired final concentration (typically 5-10 µM).

  • Reaction Setup: Add the CBE working solution to the wells of the 96-well microplate.

  • Peroxynitrite Addition: Add the peroxynitrite solution or generator to the wells. A final concentration range of 1-50 µM peroxynitrite is often used for titration studies.[7]

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 5-30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 332-340 nm and emission at approximately 470 nm.[3][7]

  • Data Analysis: Subtract the background fluorescence from wells containing only the probe and buffer. Plot the fluorescence intensity against the peroxynitrite concentration to generate a standard curve.

Protocol 2: Intracellular Peroxynitrite Detection in Cultured Cells

This protocol describes the use of CBE for detecting peroxynitrite in live cells, for example, in macrophage cell lines like RAW 264.7.[5][8]

Materials:

  • This compound (CBE) stock solution (1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cultured cells (e.g., RAW 264.7 macrophages)

  • Peroxynitrite inducer (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages, or SIN-1)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Induction of Peroxynitrite Production (Optional): If studying stimulated peroxynitrite production, treat the cells with an inducer (e.g., LPS/IFN-γ) for the desired time.

  • Probe Loading: Remove the cell culture medium and wash the cells with warm PBS. Add fresh, serum-free medium containing CBE at a final concentration of 5-20 µM.[7]

  • Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the probe-containing medium and wash the cells gently with warm PBS to remove any excess, unloaded probe.

  • Imaging or Flow Cytometry:

    • Microscopy: Add fresh PBS or medium to the cells and image them using a fluorescence microscope equipped with a DAPI or similar filter set (excitation ~340-380 nm, emission ~420-470 nm).

    • Flow Cytometry: Detach the cells (e.g., with trypsin), resuspend them in PBS, and analyze the fluorescence using a flow cytometer with appropriate laser and filter settings.

  • Data Analysis: Quantify the fluorescence intensity of the cells. For microscopy, this can be done using image analysis software. For flow cytometry, the mean fluorescence intensity of the cell population is determined.

Experimental Workflow

The following diagram outlines the general workflow for detecting peroxynitrite in biological samples using this compound.

start Start prep_probe Prepare CBE Stock Solution start->prep_probe load_probe Load Sample with CBE prep_probe->load_probe sample_prep Prepare Biological Sample (e.g., Cell Culture, Tissue Homogenate) induce_onoo Induce Peroxynitrite Production (Optional) sample_prep->induce_onoo sample_prep->load_probe induce_onoo->load_probe incubate Incubate load_probe->incubate measure Measure Fluorescence (Microscopy, Plate Reader, Flow Cytometry) incubate->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: General workflow for peroxynitrite detection.

Considerations and Limitations

  • Specificity: While the reaction with peroxynitrite is rapid, CBE can also be oxidized by other ROS.[1] It is crucial to include appropriate controls in your experiments, such as using scavengers of peroxynitrite or inhibitors of its synthesis, to confirm the specificity of the signal.

  • pH Sensitivity: The fluorescence of 7-hydroxycoumarin can be pH-dependent. Ensure that all measurements are performed at a consistent and physiologically relevant pH.

  • Autofluorescence: Biological samples can exhibit autofluorescence. It is important to measure and subtract the fluorescence of unstained samples.

  • Calibration: For quantitative measurements, it is advisable to generate a calibration curve using a known concentration of 7-hydroxycoumarin under the same experimental conditions.

  • Probe Stability: Prepare fresh working solutions of the probe for each experiment, as boronate compounds can hydrolyze in aqueous solutions over time.[4]

By following these detailed protocols and considering the potential limitations, researchers can effectively utilize this compound for the reliable measurement of peroxynitrite in a variety of biological samples, contributing to a better understanding of the role of this important reactive nitrogen species in health and disease.

References

Troubleshooting & Optimization

Optimizing Coumarin-7-pinacolboronate concentration for cell loading

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coumarin-7-pinacolboronate (C7-Bpin). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their cell loading experiments with this fluorescent probe.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with C7-Bpin.

Problem Possible Cause Suggested Solution
Weak or No Fluorescence Signal 1. Suboptimal Probe Concentration: The concentration of C7-Bpin may be too low for detection. 2. Incorrect Filter Set: The excitation and emission wavelengths of the microscope filters may not match the spectral properties of C7-Bpin. 3. Insufficient Incubation Time: The probe may not have had enough time to accumulate within the cells. 4. Cell Health: Unhealthy or dying cells may not retain the probe effectively.1. Optimize Concentration: Perform a concentration titration to determine the optimal C7-Bpin concentration for your cell type and experimental conditions. Start with a range of 1 µM to 20 µM. 2. Verify Filter Compatibility: Ensure your microscope's filter set is appropriate for coumarin-based dyes (typically excitation around 400-450 nm and emission around 450-500 nm). 3. Increase Incubation Time: Extend the incubation period, testing various time points (e.g., 30, 60, and 120 minutes) to find the optimal duration. 4. Check Cell Viability: Use a viability stain (e.g., Trypan Blue) to confirm that your cells are healthy before and after loading.
High Background Fluorescence 1. Excess Probe: The concentration of C7-Bpin may be too high, leading to non-specific binding or residual probe in the medium. 2. Inadequate Washing: Insufficient washing after incubation can leave behind unbound probe. 3. Autofluorescence: Some cell types or media components may exhibit natural fluorescence in the same spectral range as C7-Bpin.1. Reduce Concentration: Lower the concentration of C7-Bpin used for loading. 2. Improve Washing: Increase the number and duration of washing steps with fresh, pre-warmed buffer or medium after incubation. 3. Use a Control: Image an unstained sample of your cells under the same conditions to assess the level of autofluorescence. If necessary, use imaging software to subtract the background signal.
Cell Toxicity or Death 1. High Probe Concentration: Many fluorescent probes can be toxic at high concentrations.[1][2] 2. Prolonged Incubation: Extended exposure to the probe, even at lower concentrations, can induce cytotoxicity.[3][4] 3. Solvent Toxicity: The solvent used to dissolve C7-Bpin (e.g., DMSO) can be toxic to cells at certain concentrations.1. Perform a Cytotoxicity Assay: Use an MTT or similar cell viability assay to determine the IC50 value of C7-Bpin for your specific cell line. Aim to work at concentrations well below this value.[5] 2. Reduce Incubation Time: Minimize the incubation time to the shortest duration that provides an adequate signal. 3. Control Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and run a solvent-only control to assess its specific toxicity.
Probe Precipitation in Media 1. Low Solubility: C7-Bpin may have limited solubility in aqueous culture media. 2. Incorrect Stock Solution Preparation: The probe may not have been fully dissolved before being added to the medium.1. Prepare a High-Concentration Stock: Dissolve C7-Bpin in an appropriate organic solvent like DMSO to create a concentrated stock solution before diluting it in your aqueous medium. 2. Ensure Complete Dissolution: Vortex the stock solution thoroughly. When diluting into your final working solution, add the stock solution to the medium while vortexing or swirling to ensure rapid and even dispersion. Do not store diluted aqueous solutions for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for C7-Bpin?

A1: For most cell lines, a starting concentration range of 1 µM to 10 µM is recommended. However, the optimal concentration is highly dependent on the cell type and experimental goals. We strongly advise performing a dose-response experiment to determine the ideal concentration that provides a strong signal with minimal cytotoxicity for your specific system.

Q2: What solvent should I use to prepare a stock solution of C7-Bpin?

A2: C7-Bpin should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM). Store the stock solution at -20°C, protected from light and moisture.

Q3: How long should I incubate my cells with C7-Bpin?

A3: A typical incubation time is between 30 to 60 minutes at 37°C. This can be optimized by testing a time course (e.g., 15, 30, 60, 120 minutes) to find the shortest time required to achieve stable and sufficient intracellular fluorescence.

Q4: Can I fix cells after loading with C7-Bpin?

A4: Fixation can potentially alter the fluorescence of the probe or cause it to leak from the cells. If fixation is necessary, test different fixation methods (e.g., paraformaldehyde) to see how they affect the signal. It is generally recommended to image live cells for the most accurate results.

Q5: What are the excitation and emission wavelengths for C7-Bpin?

A5: Coumarin-based probes typically have excitation maxima in the violet-to-blue region of the spectrum and emission maxima in the blue-to-green region. For C7-Bpin, a starting point for imaging would be an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 480 nm. However, it is crucial to determine the precise spectral properties in your experimental buffer system.

Experimental Protocols

Protocol 1: Determining Optimal C7-Bpin Loading Concentration

This protocol outlines a method to identify the ideal concentration of C7-Bpin for cell loading, balancing signal intensity with cell viability.

  • Cell Preparation:

    • Seed your cells in a suitable format for fluorescence microscopy (e.g., a 96-well, clear-bottom black plate) at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Probe Preparation:

    • Prepare a 10 mM stock solution of C7-Bpin in anhydrous DMSO.

    • On the day of the experiment, prepare a series of working solutions by diluting the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to final concentrations ranging from 0.5 µM to 50 µM. For example, create solutions of 0.5, 1, 2, 5, 10, 20, and 50 µM.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the C7-Bpin working solutions to the corresponding wells. Include a "no-probe" control and a "solvent-only" control.

    • Incubate the cells for a fixed time (e.g., 60 minutes) at 37°C, protected from light.

  • Washing and Imaging:

    • Remove the probe-containing medium.

    • Wash the cells twice with pre-warmed PBS to remove any unbound probe.

    • Add fresh, pre-warmed medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with appropriate filters for coumarin. Use consistent acquisition settings (e.g., exposure time, gain) for all wells to allow for direct comparison.

  • Data Analysis:

    • Quantify the mean fluorescence intensity per cell for each concentration.

    • In parallel, assess cell viability for each concentration using a cytotoxicity assay (e.g., MTT or a live/dead stain).

    • Plot fluorescence intensity and cell viability against C7-Bpin concentration to identify the optimal concentration that gives a bright signal without significant toxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start cell_seeding Seed Cells start->cell_seeding probe_prep Prepare C7-Bpin Dilutions start->probe_prep incubation Incubate Cells with Probe cell_seeding->incubation probe_prep->incubation washing Wash Cells incubation->washing imaging Fluorescence Imaging washing->imaging quantify Quantify Intensity imaging->quantify viability Assess Viability imaging->viability optimize Determine Optimal Concentration quantify->optimize viability->optimize end End optimize->end

Caption: Workflow for optimizing C7-Bpin concentration.

troubleshooting_workflow start Problem: Weak or No Signal q1 Is autofluorescence in control cells high? start->q1 a1_yes Use background subtraction. Consider different media. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Are cells healthy (check morphology)? a1_no->q2 a2_no Perform viability assay. Optimize cell culture conditions. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Is probe concentration optimized? a2_yes->q3 a3_no Perform concentration titration (e.g., 1-20 µM). q3->a3_no No a3_yes Check incubation time. q3->a3_yes Yes end_solution Increase incubation time and re-image. a3_yes->end_solution

Caption: Troubleshooting weak fluorescence signals.

References

Technical Support Center: Coumarin-7-pinacolboronate Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and issues encountered during Coumarin-7-pinacolboronate (CBE) imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound as a fluorescent probe?

This compound (CBE) is a fluorescent probe designed to detect reactive oxygen species (ROS), particularly peroxynitrite (ONOO⁻). The probe itself is non-fluorescent. In the presence of peroxynitrite, the pinacolboronate group is cleaved, and the molecule is oxidized to the highly fluorescent product, 7-hydroxycoumarin. This reaction allows for the visualization and quantification of peroxynitrite levels within cells.

Q2: What are the primary applications of this compound imaging?

CBE imaging is primarily used to study oxidative stress in biological systems. Key applications include:

  • Detecting and quantifying peroxynitrite in living cells.

  • Investigating the role of oxidative stress in various disease models.

  • Screening for compounds that modulate ROS production.

  • Studying the inflammatory response in cells.

Q3: What are the spectral properties of the fluorescent product, 7-hydroxycoumarin?

The fluorescent product of the CBE reaction, 7-hydroxycoumarin, is typically excited with UV or violet light and emits blue-green fluorescence. The exact excitation and emission maxima can vary depending on the local environment. It is crucial to use the appropriate filter sets on your microscope to optimize signal detection and minimize bleed-through from other fluorophores.

Troubleshooting Common Artifacts

This section provides a question-and-answer guide to troubleshoot common artifacts encountered during this compound imaging experiments.

Issue 1: Weak or No Fluorescent Signal

Potential Cause Troubleshooting Steps
Low Probe Concentration Increase the concentration of this compound. Perform a concentration titration to find the optimal concentration for your cell type and experimental conditions.
Insufficient Incubation Time Increase the incubation time to allow for sufficient probe uptake and reaction with the target analyte. Typical incubation times range from 30 to 60 minutes.
Low Levels of Peroxynitrite Ensure that your experimental conditions are suitable for inducing peroxynitrite production. Consider using a positive control, such as stimulating cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), to confirm probe activity.
Incorrect Microscope Settings Verify that the excitation and emission filters on your microscope are appropriate for 7-hydroxycoumarin.
Photobleaching The fluorescent product, 7-hydroxycoumarin, can be susceptible to photobleaching.[1] Reduce the excitation light intensity and exposure time.[2] Use an anti-fade mounting medium for fixed-cell imaging.

Issue 2: High Background Fluorescence or Non-Specific Staining

Potential Cause Troubleshooting Steps
High Probe Concentration Excessive probe concentration can lead to non-specific binding to cellular components.[3] Reduce the probe concentration and optimize through titration.
Probe Aggregation This compound, being a hydrophobic molecule, may form aggregates at high concentrations in aqueous media, leading to non-specific staining.[4] Prepare fresh probe solutions and consider using a stock solution in DMSO to aid solubility.
Cellular Autofluorescence Some cell types exhibit natural fluorescence, which can interfere with the signal.[5] Image an unstained control sample to assess the level of autofluorescence and, if necessary, use spectral unmixing or select imaging channels with minimal autofluorescence.
Contaminated Reagents or Glassware Ensure all buffers, media, and glassware are clean and free of fluorescent contaminants.

Issue 3: Phototoxicity and Cell Health

Potential Cause Troubleshooting Steps
Excessive Light Exposure High-intensity light, especially in the UV or violet range, can be toxic to cells.[6] Minimize the duration and intensity of light exposure. Use the lowest possible excitation intensity that provides an adequate signal.
Probe-Induced Toxicity At high concentrations, the probe itself may be toxic to cells. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal, non-toxic concentration of this compound.
Solvent Toxicity The solvent used to dissolve the probe (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its fluorescent product, 7-hydroxycoumarin.

Table 1: Photophysical Properties of 7-Hydroxycoumarin

ParameterValueReference
Excitation Maximum ~360-405 nm[7]
Emission Maximum ~450-460 nm[7]
Quantum Yield Varies with solvent and pH[8]

Table 2: Recommended Starting Conditions for Cellular Imaging

ParameterRecommended RangeNotes
Probe Concentration 1 - 10 µMOptimize for each cell type.
Incubation Time 30 - 60 minutesLonger times may be needed for some cells.
Incubation Temperature 37°C
Excitation Wavelength 405 nm
Emission Collection 430 - 480 nmAdjust based on filter availability.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Peroxynitrite with this compound

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at an appropriate density to achieve 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Protect the stock solution from light and moisture.

  • Cell Staining: a. On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free cell culture medium to the desired final concentration (e.g., 5 µM). b. Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). c. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Induction of Oxidative Stress (Optional): a. If required, treat the cells with an agent known to induce peroxynitrite formation (e.g., LPS and IFN-γ) for the desired period.

  • Imaging: a. After incubation, wash the cells twice with pre-warmed PBS or imaging buffer. b. Add fresh imaging buffer to the cells. c. Image the cells using a fluorescence microscope equipped with a 405 nm excitation source and an emission filter suitable for collecting blue-green fluorescence (e.g., 450/50 nm). d. Minimize light exposure to reduce photobleaching and phototoxicity.[2]

Visualizations

This compound Activation Pathway CBE This compound (Non-fluorescent) Oxidation Oxidative Cleavage CBE->Oxidation ONOO Peroxynitrite (ONOO⁻) ONOO->Oxidation Hydroxycoumarin 7-Hydroxycoumarin (Fluorescent) Oxidation->Hydroxycoumarin

Caption: Activation of this compound by peroxynitrite.

Troubleshooting Workflow for Weak Signal Start Weak or No Signal CheckProbe Check Probe Concentration & Incubation Start->CheckProbe IncreaseProbe Increase Concentration/ Incubation Time CheckProbe->IncreaseProbe Low/Short CheckROS Confirm Peroxynitrite Production (Positive Control) CheckProbe->CheckROS Optimal IncreaseProbe->CheckROS InduceROS Optimize ROS Induction Protocol CheckROS->InduceROS No Signal CheckMicroscope Verify Microscope Settings (Filters) CheckROS->CheckMicroscope Signal Present InduceROS->CheckMicroscope AdjustSettings Correct Filter Selection CheckMicroscope->AdjustSettings Incorrect ConsiderPhotobleaching Assess for Photobleaching CheckMicroscope->ConsiderPhotobleaching Correct AdjustSettings->ConsiderPhotobleaching ReduceExposure Reduce Excitation Intensity/Time ConsiderPhotobleaching->ReduceExposure Fading Signal Success Signal Improved ConsiderPhotobleaching->Success Stable Signal ReduceExposure->Success

Caption: Logic for troubleshooting a weak fluorescent signal.

Experimental Workflow for Live-Cell Imaging A 1. Seed Cells on Glass-Bottom Dish B 2. Prepare this compound Working Solution A->B C 3. Incubate Cells with Probe B->C D 4. Induce Oxidative Stress (Optional) C->D E 5. Wash Cells D->E F 6. Image with Fluorescence Microscope E->F G 7. Analyze Data F->G

Caption: A typical experimental workflow for CBE imaging.

References

How to reduce background fluorescence with Coumarin-7-pinacolboronate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Coumarin-7-pinacolboronate. Our goal is to help you minimize background fluorescence and obtain reliable, high-quality data in your experiments.

Troubleshooting Guide

High background fluorescence can obscure your signal and lead to inaccurate results. Here are some common causes and solutions when using this compound.

Problem Potential Cause Recommended Solution
High background fluorescence in all samples, including no-cell controls. Probe instability or degradation.Prepare fresh probe solutions for each experiment. This compound can hydrolyze in aqueous solutions to coumarin-7-boronic acid, which may have different fluorescent properties. Minimize the time the probe is in aqueous buffer before use.
Contaminated buffers or media.Use fresh, sterile, high-purity water and reagents for all buffers and media. Phenol (B47542) red in cell culture media can be a source of fluorescence and should be avoided during imaging.
High background in stained samples, but not in unstained controls. Excessive probe concentration.Titrate the concentration of this compound to find the optimal balance between signal and background. Start with a low concentration (e.g., 1-5 µM) and increase if the signal is too weak.
Non-specific binding of the probe.Increase the number and duration of washing steps after probe incubation to remove unbound probe. Consider using a blocking agent, such as bovine serum albumin (BSA), if non-specific binding to cellular components is suspected.
Insufficient washing.After incubation with the probe, wash cells 2-3 times with a suitable buffer (e.g., PBS or HBSS) to remove any unbound probe.
Autofluorescence from cells or tissue. Endogenous fluorophores.Image an unstained sample to determine the level of autofluorescence. If significant, consider using spectral unmixing if your imaging software supports it. You can also try to reduce autofluorescence by pre-treating the sample with a quenching agent like sodium borohydride (B1222165) (for aldehyde-fixed samples) or Sudan Black B.
Low signal-to-noise ratio. Suboptimal imaging parameters.Optimize microscope settings, including excitation/emission wavelengths, exposure time, and gain. Use the specific excitation and emission maxima for the fluorescent product (7-hydroxycoumarin) to maximize signal collection.
pH of the imaging buffer.The fluorescence of 7-hydroxycoumarin can be pH-dependent.[1] Ensure your imaging buffer is maintained at a stable and optimal pH, typically around 7.4.
Photobleaching.Minimize the exposure of your sample to excitation light. Use an anti-fade mounting medium if you are imaging fixed cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a pro-fluorescent probe. By itself, it is weakly fluorescent. In the presence of certain reactive oxygen species (ROS), such as hydrogen peroxide or peroxynitrite, the pinacolboronate group is cleaved, yielding the highly fluorescent molecule 7-hydroxycoumarin.[2]

Q2: What are the optimal excitation and emission wavelengths for detecting the fluorescent signal?

A2: The fluorescent product of the reaction is 7-hydroxycoumarin. You should configure your imaging system to detect this molecule. The optimal excitation is around 332-360 nm, and the emission maximum is around 430-470 nm.[2][3]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in an organic solvent like DMSO or DMF to create a stock solution.[2] This stock solution should be stored at -20°C or -80°C, protected from light.[3] For experiments, dilute the stock solution into your aqueous buffer immediately before use to minimize hydrolysis.

Q4: My unstained cells show high background fluorescence. What can I do?

A4: This is likely due to autofluorescence from endogenous molecules like NADH and flavins. To address this, you can:

  • Image an unstained control sample to establish a baseline for autofluorescence.

  • Use imaging software with spectral unmixing capabilities to separate the specific signal from the autofluorescence.

  • For fixed cells, you can try pre-treating with an autofluorescence quenching agent.

Q5: The fluorescence signal is weak. How can I improve it?

A5: A weak signal can be due to several factors:

  • Low levels of the target analyte: Ensure your experimental conditions are appropriate to generate the ROS you are trying to detect.

  • Suboptimal probe concentration: You may need to increase the concentration of this compound, but be mindful of also increasing the background.

  • Incorrect imaging settings: Double-check that your microscope's excitation and emission filters are appropriate for 7-hydroxycoumarin.

  • pH of the buffer: The fluorescence of 7-hydroxycoumarin can be sensitive to pH.[1] Maintain a physiological pH of around 7.4.

Data Presentation

The following table summarizes the key photophysical properties of this compound and its fluorescent product, 7-hydroxycoumarin.

Property This compound 7-hydroxycoumarin (Product) Reference(s)
Excitation Maximum (λex) ~320 nm~332 - 360 nm[2][3]
Emission Maximum (λem) ~470 nm (weak)~430 - 470 nm (strong)[2][3]
Quantum Yield (Φ) LowUp to 0.32 in PBS[4]
Molar Extinction Coefficient (ε) Not widely reported16,800 M⁻¹cm⁻¹ at 326 nm in ethanol[5]
Solubility Soluble in DMF, DMSO, and ethanol. Low solubility in PBS.Higher water solubility than the pinacolboronate ester.[2][6]

Experimental Protocols

Key Experiment: Detection of Intracellular ROS in Live Cells

This protocol provides a general workflow for using this compound to detect ROS in cultured cells.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium (phenol red-free)

  • Cultured cells on glass-bottom dishes or coverslips

  • ROS-inducing agent (e.g., H₂O₂) and/or inhibitor (e.g., N-acetylcysteine)

Protocol:

  • Cell Preparation:

    • Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, dilute the stock solution to a final working concentration of 5-10 µM in serum-free, phenol red-free cell culture medium or buffer (e.g., HBSS).

  • Cell Staining:

    • Wash the cells twice with warm PBS or HBSS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the probe-containing medium and wash the cells twice with warm PBS or HBSS to remove excess probe.

  • ROS Induction (Optional):

    • Replace the wash buffer with fresh, phenol red-free medium.

    • Add your ROS-inducing agent at the desired concentration and incubate for the appropriate time. Include positive (ROS inducer) and negative (vehicle control, ROS scavenger) controls.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with filters appropriate for 7-hydroxycoumarin (e.g., excitation ~350 nm, emission ~450 nm).

    • Acquire images from multiple fields of view for each condition.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cells using image analysis software (e.g., ImageJ/Fiji).

    • Subtract the background fluorescence and compare the intensity between different treatment groups.

Visualizations

Signaling Pathway

signaling_pathway Probe This compound (Weakly Fluorescent) Product 7-Hydroxycoumarin (Highly Fluorescent) Probe->Product Oxidative Cleavage ROS Reactive Oxygen Species (e.g., H₂O₂, ONOO⁻) ROS->Product Signal Fluorescent Signal Product->Signal Detection

Caption: Reaction mechanism of this compound with ROS.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep 1. Prepare Cells probe_prep 2. Prepare Probe Solution staining 3. Stain Cells probe_prep->staining washing 4. Wash Cells staining->washing treatment 5. Treat with Inducer/Inhibitor washing->treatment imaging 6. Fluorescence Imaging treatment->imaging quantification 7. Image Quantification imaging->quantification results 8. Analyze Results quantification->results

Caption: General experimental workflow for intracellular ROS detection.

References

Coumarin-7-pinacolboronate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Coumarin-7-pinacolboronate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during the handling and experimental use of this compound.

Q1: My fluorescent signal is weak or absent. What are the possible causes?

A weak or non-existent signal can stem from several factors, from probe integrity to experimental setup. Here’s a systematic approach to troubleshooting:

  • Probe Integrity:

    • Degradation: this compound is susceptible to hydrolysis, especially in aqueous solutions. Ensure the probe has been stored correctly and that stock solutions are fresh.

    • Concentration: The probe concentration may be too low. It is advisable to perform a titration to determine the optimal concentration for your specific application.

  • Experimental Conditions:

    • pH of Medium: The fluorescence of many coumarin (B35378) derivatives is pH-sensitive. Verify that the pH of your experimental buffer is compatible with the probe.

    • Incubation Time: Insufficient incubation time with the analyte (e.g., reactive oxygen species) can lead to a weak signal. Optimize the incubation period based on your experimental model.

  • Instrumentation and Imaging:

    • Incorrect Wavelengths: Ensure that the excitation and emission wavelengths on your instrument match the spectral properties of the reaction product (the oxidized, fluorescent form of the coumarin).

    • Photobleaching: Prolonged exposure to excitation light can cause irreversible damage to the fluorophore, leading to signal loss. Minimize exposure times and use an anti-fade mounting medium if applicable.

Q2: I'm observing high background fluorescence. How can I reduce it?

High background can mask the specific signal from your experiment. Consider the following:

  • Probe Concentration: Using too high a concentration of the probe can lead to non-specific binding and increased background. Titrate the probe to find the lowest effective concentration.

  • Incomplete Reaction or Hydrolysis: The unreacted pinacolboronate form of the probe may have some intrinsic fluorescence. Additionally, hydrolysis of the pinacol (B44631) ester to the boronic acid in the absence of the target analyte can contribute to background signal.

  • Autofluorescence: Biological samples often exhibit autofluorescence. Include a control sample without the probe to assess the level of background autofluorescence.

  • Washing Steps: Ensure adequate washing steps are included in your protocol to remove any unbound probe.

Q3: The probe appears discolored or has clumped in the solid state. Is it still usable?

Discoloration or clumping of the solid probe can be an indication of decomposition or moisture absorption. It is generally recommended to discard the material if significant changes in appearance are observed, as its reactivity and purity may be compromised.

Q4: How should I prepare and store stock solutions of this compound?

To ensure the longevity and performance of the probe:

  • Solvent Selection: Dissolve the probe in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Aliquoting: Once prepared, it is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage Conditions: Store the stock solutions at -20°C or -80°C, protected from light. For solutions of the hydrolyzed boronic acid form, storage at -80°C for up to 6 months or -20°C for up to 1 month under a nitrogen atmosphere is recommended.[1]

Stability and Storage of this compound

The stability of this compound is critical for obtaining reliable and reproducible experimental results. As a boronic ester, its primary degradation pathway is hydrolysis to the corresponding boronic acid. The rate of this hydrolysis is influenced by factors such as moisture, pH, and temperature.

Summary of Storage and Stability Data

ParameterConditionRecommendation/ObservationSource
Solid State Storage Room TemperatureShipped at room temperature in the continental US.[2]
2-8 °CRecommended for long-term storage of boronic acids in a tightly closed container in a dry and cool place.
Inert AtmosphereFor long-term storage, keeping under an inert gas like argon or nitrogen is advisable to prevent oxidation and moisture-related degradation.
Solution Storage (Pinacolboronate) -20°C or -80°CStore stock solutions in an anhydrous solvent (e.g., DMSO) in single-use aliquots to minimize freeze-thaw cycles.
Solution Storage (Boronic Acid) -20°C, under nitrogenStable for up to 1 month.[1]
-80°C, under nitrogenStable for up to 6 months.[1]
Hydrolytic Stability Aqueous Buffer (Phosphate Buffer, pH 7.4)A derivative, 3-(2-benzothiazolyl)-7-coumarin boronic acid pinacol ester, hydrolyzes to the boronic acid, which is stable in solution for at least 24 hours.[3]
pH Influence GeneralThe rate of hydrolysis of boronic esters can be influenced by pH.
Light Sensitivity GeneralStore protected from light, as coumarin derivatives can be light-sensitive.

Experimental Protocols

General Protocol for Detection of Hydrogen Peroxide (H₂O₂) using this compound

This protocol provides a general framework for using this compound as a fluorescent probe for the detection of H₂O₂ in a cellular context. Optimization of concentrations and incubation times is recommended for specific experimental systems.

  • Probe Preparation:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 5-20 µM) in an appropriate buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Cell Preparation:

    • Culture cells to the desired confluency in a suitable format (e.g., multi-well plate, chamber slide).

    • Wash the cells with warm PBS or imaging buffer.

  • Probe Loading:

    • Add the working solution of this compound to the cells.

    • Incubate the cells for a sufficient period (e.g., 30-60 minutes) at 37°C to allow for probe uptake.

  • Induction of Reactive Oxygen Species (Optional):

    • If studying induced H₂O₂ production, treat the cells with the desired stimulus for the appropriate duration.

  • Fluorescence Measurement:

    • Wash the cells with warm PBS or imaging buffer to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. The oxidized form of the coumarin probe typically exhibits excitation and emission maxima in the blue to green region of the spectrum.

    • Note: The exact excitation and emission wavelengths should be determined empirically for the specific reaction product in the experimental buffer.

  • Controls:

    • Negative Control: Cells not treated with the H₂O₂-inducing stimulus.

    • Autofluorescence Control: Cells not loaded with the probe.

    • Positive Control: Cells treated with a known concentration of exogenous H₂O₂.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Weak Fluorescent Signal start Weak or No Signal check_probe Check Probe Integrity start->check_probe check_conditions Review Experimental Conditions start->check_conditions check_instrument Verify Instrument Settings start->check_instrument probe_degraded Probe Degraded? check_probe->probe_degraded conc_low Concentration Too Low? check_probe->conc_low ph_issue Incorrect pH? check_conditions->ph_issue incubation_issue Incubation Time Sufficient? check_conditions->incubation_issue wavelength_issue Incorrect Wavelengths? check_instrument->wavelength_issue photobleaching Photobleaching? check_instrument->photobleaching probe_degraded->conc_low No solution_new_probe Use Fresh Probe/Stock probe_degraded->solution_new_probe Yes solution_titrate Titrate Probe Concentration conc_low->solution_titrate Yes ph_issue->incubation_issue No solution_optimize_ph Optimize Buffer pH ph_issue->solution_optimize_ph Yes solution_optimize_time Optimize Incubation Time incubation_issue->solution_optimize_time No wavelength_issue->photobleaching No solution_correct_wavelengths Correct Wavelengths wavelength_issue->solution_correct_wavelengths Yes solution_reduce_exposure Reduce Light Exposure photobleaching->solution_reduce_exposure Yes

Caption: Troubleshooting workflow for weak fluorescent signals.

experimental_workflow Experimental Workflow for ROS Detection prep_probe Prepare Probe Stock (Anhydrous DMSO) load_probe Load Cells with Probe prep_probe->load_probe prep_cells Prepare and Culture Cells prep_cells->load_probe induce_ros Induce ROS (Optional) load_probe->induce_ros wash Wash to Remove Excess Probe induce_ros->wash measure Measure Fluorescence wash->measure analyze Analyze Data measure->analyze

Caption: General experimental workflow for ROS detection.

References

Technical Support Center: Coumarin-7-pinacolboronate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumarin-7-pinacolboronate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and application.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Purification

Q1: My Miyaura borylation reaction to synthesize this compound is not working or gives very low yields. What are the common causes?

A1: Low yields in the Miyaura borylation of the coumarin (B35378) triflate precursor can stem from several factors:

  • Inactive Catalyst: Ensure your palladium catalyst and ligand are fresh and have been stored under inert conditions. Catalyst degradation is a common cause of reaction failure.

  • Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while one that is too weak may not facilitate the catalytic cycle effectively. Potassium acetate (B1210297) (KOAc) is a commonly used base for this transformation.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Thoroughly degas your reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.

Q2: I am having difficulty purifying this compound by column chromatography on silica (B1680970) gel. The compound seems to stick to the column or decompose. What can I do?

A2: This is a common problem with boronate esters, as the Lewis acidic boron atom can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to decomposition (hydrolysis) or poor recovery.[1] Here are several strategies to overcome this:

  • Use Deactivated Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a neutral or basic agent like triethylamine (B128534) (~1%) to neutralize the acidic sites before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

  • Boric Acid Impregnated Silica Gel: A reported method to improve the purification of pinacol (B44631) boronic esters is to use silica gel impregnated with boric acid. This has been shown to reduce over-adsorption of the compound.

  • Recrystallization: If the crude product is of reasonable purity (~90%), recrystallization can be an effective purification method.

  • Carry Forward Crude Material: If minor impurities will not interfere with the subsequent reaction (e.g., a Suzuki coupling), you can consider using the crude product directly, with the understanding that you may need to use a slight excess.

Stability & Storage

Q3: My this compound appears to be degrading over time, even when stored as a solid. What is the cause and how can I prevent it?

A3: this compound, like many boronic esters, is susceptible to hydrolysis of the pinacolboronate group to the corresponding boronic acid, especially in the presence of atmospheric moisture.[1] While pinacol esters are more stable than the free boronic acids, they are not indefinitely stable.

  • Storage Conditions: Store the solid compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (argon or nitrogen) at -20°C for long-term stability.[2]

  • Solvent Stability: Boronate esters are generally stable in anhydrous, non-hydroxylic organic solvents like EtOAc, hexane, and toluene.[1] However, they are unstable in the presence of water or alcohols, which can cause hydrolysis.

Suzuki-Miyaura Coupling Applications

Q4: I am getting a significant amount of a byproduct that appears to be 7-hydroxycoumarin in my Suzuki-Miyaura coupling reaction. What is happening?

A4: The formation of 7-hydroxycoumarin is likely due to the hydrolysis of your this compound to the corresponding boronic acid, followed by protodeboronation. This is a common side reaction in Suzuki-Miyaura couplings, especially with heteroaromatic or electron-rich boronic acids.

Q5: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reactions?

A5: Protodeboronation, the replacement of the boronate group with a hydrogen atom, is a major side reaction that lowers the yield of the desired coupled product. To minimize it:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or KF.

  • Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Ensure your solvents are appropriately dried.

  • Shorter Reaction Times: Monitor your reaction closely and work it up as soon as the starting materials are consumed to minimize the exposure of the boronate ester to potentially degrading conditions.

  • Use of Boronate Esters: Pinacol esters, like this compound, are generally more stable towards protodeboronation than the corresponding boronic acids.

Q6: I am observing homocoupling of my this compound in my Suzuki reaction. How can I prevent this?

A6: Homocoupling, where two molecules of the boronate ester couple together, is often promoted by the presence of oxygen or Pd(II) species.

  • Thorough Degassing: Ensure your reaction mixture is free of oxygen by using techniques like freeze-pump-thaw or sparging with an inert gas.

  • Use a Pd(0) Catalyst: If you are using a Pd(II) precatalyst, ensure that it is efficiently reduced to the active Pd(0) species in the reaction.

Quantitative Data

Table 1: Typical Reaction Conditions for the Synthesis of this compound

StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Triflation 7-HydroxycoumarinTriflic anhydride (B1165640), Pyridine (B92270)Dichloromethane (B109758)0 to RT2-490-98
Miyaura Borylation 7-Triflyloxycoumarin, Bis(pinacolato)diboron (B136004)Pd(dppf)Cl₂, KOAc1,4-Dioxane (B91453)80-9012-2460-80

Table 2: Solubility of this compound

SolventSolubilityReference
DMF11 mg/ml[2]
DMSO3 mg/ml[2]
Ethanol1 mg/ml[2]
DMF:PBS (pH 7.2) (1:1)0.5 mg/ml[2]

Experimental Protocols

Protocol 1: Synthesis of 7-(Trifluoromethylsulfonyloxy)coumarin (Coumarin-7-triflate)

  • Dissolve 7-hydroxycoumarin (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (1.2 eq) dropwise.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of this compound via Miyaura Borylation

  • To a flame-dried Schlenk flask, add 7-(trifluoromethylsulfonyloxy)coumarin (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc) (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by one of the methods described in the troubleshooting section (Q2).

Protocol 3: General Procedure for Suzuki-Miyaura Coupling using this compound

  • In a Schlenk flask, combine this compound (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start 7-Hydroxycoumarin triflation Triflation (Tf2O, Pyridine) start->triflation triflate 7-Triflyloxycoumarin triflation->triflate borylation Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) triflate->borylation product This compound borylation->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting logic for common experimental issues.

References

Interference of thiols with Coumarin-7-pinacolboronate assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Coumarin-7-pinacolboronate assay for the detection of reactive oxygen species (ROS). A significant focus is placed on the potential interference of thiols with the assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorescence-based method for detecting various reactive oxygen species (ROS). The probe, this compound, is initially in a low-fluorescent state. In the presence of certain ROS, the boronate group is cleaved, leading to the formation of the highly fluorescent product, 7-hydroxycoumarin. This "turn-on" fluorescence response allows for the quantification of ROS levels. The chemical reaction mechanisms are reported to be nearly identical for the reactions of this compound with hydrogen peroxide, hypochlorous acid, and peroxynitrite.[1]

Q2: What types of ROS can be detected with this assay?

This compound is sensitive to a range of reactive oxygen species, including, but not limited to, hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl).[1][2][3] It is important to note that the reactivity of the probe can vary significantly with different ROS. For instance, boronate-based probes have been shown to react much faster with peroxynitrite than with hydrogen peroxide.[2]

Q3: Can thiols, such as glutathione (B108866) (GSH) or cysteine (Cys), interfere with the assay?

While direct, uncatalyzed interference of thiols with this compound under typical assay conditions is not extensively documented in dedicated studies, the chemical reactivity of both thiols and boronic esters suggests a high potential for interference. Thiols are strong nucleophiles and reducing agents abundant in biological samples.[4] Potential side reactions with boronate-based probes are often cited as a concern.[2] Interference can theoretically occur through several mechanisms, including direct reaction with the probe or scavenging of the target ROS.

Q4: What is the chemical basis for potential thiol interference?

The boron atom in the pinacolboronate ester is electrophilic and can be susceptible to nucleophilic attack by the thiolate anion (RS⁻). While many documented reactions between thiols and boronic acids/esters require a catalyst (e.g., copper or palladium) to proceed efficiently, the high intracellular concentrations of thiols could still lead to a slow, uncatalyzed reaction. Additionally, recent research has shown that aryl pinacol (B44631) boronates can react with disulfide bonds in peptides and proteins under aqueous conditions, which involves the generation of aryl radicals.[5][6][7]

Q5: How would thiol interference manifest in my experimental results?

Thiol interference could lead to either a false positive or a false negative result:

  • False Positive: If the reaction of a thiol with the probe leads to the formation of a fluorescent product, this would result in an overestimation of ROS levels.

  • False Negative: If thiols quench the fluorescence of the product or react with the probe to form a non-fluorescent adduct, this would lead to an underestimation of ROS levels. Thiols can also act as antioxidants, scavenging the ROS that the assay is intended to detect.

Q6: Are there alternative ROS detection probes that are less susceptible to thiol interference?

Yes, several alternative probes are available. The choice of probe will depend on the specific ROS of interest and the experimental system. It is crucial to consult the manufacturer's data and relevant literature to assess the selectivity of any probe against thiols. For example, some manufacturers offer ROS detection kits with probes that have been specifically tested for low reactivity with thiols.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of the this compound assay, with a special focus on identifying and mitigating thiol interference.

Problem Possible Cause Recommended Solution
High background fluorescence 1. Probe instability/hydrolysis: The pinacolboronate ester may hydrolyze over time, releasing the fluorescent 7-hydroxycoumarin.1. Prepare fresh probe solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Store the probe under the recommended conditions, protected from light and moisture.
2. Sample autofluorescence: Biological samples, particularly those with high concentrations of NADH or riboflavins, can exhibit intrinsic fluorescence at the same wavelengths as 7-hydroxycoumarin.2. Include a "sample only" control (without the probe) to measure and subtract the background autofluorescence.
No or low signal 1. Insufficient ROS production: The experimental conditions may not be generating enough ROS to be detected.1. Include a positive control to ensure the assay is working. A common positive control is to treat cells with a known ROS inducer, such as tert-butyl hydroperoxide (TBHP).[8]
2. Probe concentration is too low: The concentration of the probe may be insufficient to react with the generated ROS.2. Perform a concentration titration of the probe to determine the optimal working concentration for your specific experimental setup.
3. Thiol interference (scavenging): High levels of endogenous or exogenous thiols are scavenging the ROS before they can react with the probe.3. Consider using a thiol-depleting agent, such as N-ethylmaleimide (NEM), in a control experiment to assess the impact of thiols. Caution: NEM is a potent inhibitor of many enzymes and can have other cellular effects. Interpret these results carefully.
Inconsistent or non-reproducible results 1. Variability in cell number or health: Differences in cell density or viability between wells can lead to inconsistent ROS production.1. Ensure consistent cell seeding density and monitor cell viability throughout the experiment.
2. Inconsistent incubation times: The kinetics of both ROS production and the probe reaction are time-dependent.2. Maintain precise and consistent incubation times for all samples.
3. Photobleaching: The fluorescent product, 7-hydroxycoumarin, can be susceptible to photobleaching upon prolonged exposure to excitation light.3. Minimize the exposure of your samples to light. Use an anti-fade mounting medium if performing microscopy.
Suspected Thiol Interference 1. High intracellular thiol concentration: Cell types with high levels of glutathione (e.g., hepatocytes) may be more prone to interference.1. Control Experiment with N-acetylcysteine (NAC): Pre-treat a set of control cells with NAC, a thiol-containing antioxidant. If the signal is significantly reduced in the presence of NAC, it suggests that the assay is indeed detecting ROS and that thiols can scavenge them.
2. Direct reaction of thiols with the probe: The observed signal may be partially or entirely due to a direct reaction between thiols and the probe.2. In vitro Test: Perform the assay in a cell-free system. Add the probe to a buffer solution containing a physiologically relevant concentration of glutathione or cysteine (without any ROS-generating system). If a significant increase in fluorescence is observed, this indicates a direct reaction and a potential for false positives.

Experimental Protocols

Standard Protocol for Cellular ROS Detection
  • Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Treatment: Treat the cells with the experimental compounds for the desired duration. Include appropriate positive (e.g., TBHP) and negative controls.

  • Probe Loading: Remove the treatment media and wash the cells with a buffered saline solution (e.g., PBS or HBSS). Add the this compound probe at the optimized concentration and incubate for 30-60 minutes at 37°C, protected from light.

  • Signal Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence using a fluorescence microplate reader or a fluorescence microscope with appropriate filter sets for 7-hydroxycoumarin (Excitation ~350-400 nm, Emission ~440-460 nm).

Protocol for Assessing Thiol Interference
  • Cell-Free Interference Assay:

    • Prepare a solution of this compound in a physiological buffer (e.g., PBS, pH 7.4).

    • Prepare stock solutions of glutathione (GSH) and cysteine (Cys) in the same buffer.

    • In a 96-well plate, add the probe solution to wells containing a range of thiol concentrations (e.g., 0-10 mM for GSH, 0-500 µM for Cys).

    • Incubate at 37°C for a time course (e.g., 0, 30, 60, 120 minutes).

    • Measure the fluorescence at each time point. An increase in fluorescence in the absence of a known ROS indicates direct interference.

  • Cellular Thiol Depletion Control:

    • Culture cells as for the standard protocol.

    • Pre-incubate a subset of wells with a thiol-depleting agent like N-ethylmaleimide (NEM) for a short period (e.g., 10-30 minutes) prior to the addition of your experimental treatment.

    • Proceed with the standard ROS detection protocol.

    • Compare the fluorescence signal in NEM-treated cells to that in untreated cells. A significant increase in signal after NEM treatment may suggest that endogenous thiols were scavenging the ROS.

Visualizations

Assay_Principle Probe This compound (Low Fluorescence) Product 7-Hydroxycoumarin (High Fluorescence) Probe->Product Oxidative Cleavage ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Probe

Figure 1. Principle of the this compound assay for ROS detection.

Thiol_Interference_Pathway cluster_assay Standard Assay Pathway cluster_interference Potential Thiol Interference Probe This compound Product Fluorescent Product Probe->Product Oxidation NonFluorescent_Adduct Non-fluorescent Adduct Probe->NonFluorescent_Adduct ROS ROS ROS->Probe Thiol Thiols (GSH, Cys) Thiol->Probe Direct Reaction Thiol->ROS Scavenging

Figure 2. Potential pathways of thiol interference in the assay.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_Controls Are positive and negative controls working correctly? Start->Check_Controls Optimize_Assay Optimize probe concentration, incubation times, and cell density. Check_Controls->Optimize_Assay No Suspect_Interference Suspect Thiol Interference Check_Controls->Suspect_Interference Yes Optimize_Assay->Start Re-run Assay Cell_Free_Test Perform cell-free assay with thiols. Suspect_Interference->Cell_Free_Test Direct_Reaction Direct reaction confirmed? Cell_Free_Test->Direct_Reaction Alternative_Probe Consider alternative ROS probe. Direct_Reaction->Alternative_Probe Yes Thiol_Depletion Perform thiol depletion experiment (e.g., with NEM). Direct_Reaction->Thiol_Depletion No Alternative_Probe->Start Re-run Assay ROS_Scavenging ROS scavenging by thiols likely. Thiol_Depletion->ROS_Scavenging Interpret_Data Interpret data with caution, acknowledging thiol impact. ROS_Scavenging->Interpret_Data Interpret_Data->Start Final Analysis

Figure 3. A logical workflow for troubleshooting the this compound assay.

References

Improving the signal-to-noise ratio of Coumarin-7-pinacolboronate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Coumarin-7-pinacolboronate for the detection of reactive oxygen and nitrogen species.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions to improve the signal-to-noise ratio.

Issue 1: Low or No Fluorescence Signal

Potential Cause Recommended Solution
Suboptimal pH The fluorescence of the product, 7-hydroxycoumarin, is pH-sensitive. Ensure the buffer pH is maintained within the optimal range for 7-hydroxycoumarin fluorescence (typically pH 7.0-8.0).[1]
Insufficient Analyte Concentration The concentration of the target reactive oxygen/nitrogen species (e.g., peroxynitrite) may be too low for detection. Consider using positive controls or increasing the stimulus to generate a higher concentration of the analyte.
Probe Concentration Too Low An insufficient concentration of this compound will result in a weak signal. Titrate the probe concentration to find the optimal working range for your specific experimental setup.
Incorrect Excitation/Emission Wavelengths Ensure that the instrument settings match the spectral properties of the reaction product, 7-hydroxycoumarin. The typical excitation maximum is around 332 nm, and the emission maximum is around 451 nm.[2]
Photobleaching The fluorescent product, 7-hydroxycoumarin, can be susceptible to photobleaching upon prolonged exposure to excitation light. Minimize exposure time and use the lowest possible excitation intensity.[3]
Presence of Quenchers Certain molecules in the sample or buffer can quench the fluorescence of 7-hydroxycoumarin. Identify and remove potential quenchers if possible.[4]
Probe Degradation Improper storage or handling can lead to the degradation of this compound. Store the probe according to the manufacturer's instructions, typically desiccated and protected from light.

Issue 2: High Background Fluorescence

Potential Cause Recommended Solution
Autofluorescence Biological samples (e.g., cells, tissues) and media components can exhibit autofluorescence, masking the signal from the probe. Use a negative control (without the probe) to measure the background and subtract it from the experimental readings. Consider using a red-shifted probe if autofluorescence in the blue-green region is a significant issue.
Probe Hydrolysis This compound can slowly hydrolyze to 7-hydroxycoumarin in aqueous solutions, leading to a high background signal. Prepare fresh solutions of the probe immediately before use.
Contaminated Reagents or Glassware Fluorescent contaminants in buffers, media, or on glassware can contribute to high background. Use high-purity reagents and thoroughly clean all labware.
Probe Concentration Too High Excess probe can lead to increased background fluorescence. Optimize the probe concentration to achieve a good signal-to-noise ratio without excessive background.
Light Scatter Particulates in the sample can cause light scattering, which may be detected as background fluorescence. Centrifuge or filter samples to remove debris.

Issue 3: Poor Selectivity or Interference

Potential Cause Recommended Solution
Reaction with Non-target Species While this compound is highly reactive towards peroxynitrite, it can also react with other reactive species like hypochlorous acid and, to a lesser extent, hydrogen peroxide.[5][6][7] Use specific scavengers or inhibitors to confirm the identity of the detected species. For example, use a nitric oxide synthase (NOS) inhibitor to confirm the involvement of peroxynitrite.[5]
Auto-oxidation The probe may undergo auto-oxidation, leading to a false-positive signal. Include a control without the analyte to assess the level of auto-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-fluorescent probe. In the presence of certain reactive oxygen and nitrogen species, particularly peroxynitrite, the boronate group is cleaved, releasing the highly fluorescent molecule 7-hydroxycoumarin.[7] The increase in fluorescence intensity is proportional to the concentration of the analyte.

Q2: What are the optimal excitation and emission wavelengths for the product of the reaction?

A2: The fluorescent product, 7-hydroxycoumarin, has an excitation maximum of approximately 332 nm and an emission maximum of around 451 nm.[2]

Q3: Is this compound selective for a specific reactive species?

A3: this compound exhibits the highest reactivity with peroxynitrite, with a reaction rate constant orders of magnitude higher than that for hydrogen peroxide.[8] It also reacts with hypochlorous acid.[5][7] Therefore, while it is an excellent probe for peroxynitrite, careful experimental design, including the use of appropriate controls and scavengers, is necessary to ensure selectivity in complex biological systems.

Q4: How should I prepare and store this compound?

A4: this compound should be stored as a solid, protected from light and moisture, according to the manufacturer's recommendations. For experiments, prepare fresh stock solutions in an anhydrous organic solvent such as DMSO or ethanol. Dilute the stock solution in your aqueous experimental buffer immediately before use to minimize hydrolysis.

Q5: Can I use this compound for live-cell imaging?

A5: Yes, this compound is cell-permeable and can be used for imaging reactive oxygen and nitrogen species in living cells.[9] However, it is important to optimize the probe concentration and incubation time to minimize cytotoxicity and background fluorescence.

Quantitative Data

Table 1: Reactivity of Boronate Probes with Different Reactive Species

Reactive SpeciesSecond-Order Rate Constant (M⁻¹s⁻¹) with Arylboronates (at pH 7.4)
Peroxynitrite (ONOO⁻)~1.1 x 10⁶[2]
Hypochlorous Acid (HOCl)~10⁴
Hydrogen Peroxide (H₂O₂)~1.5[8]

Table 2: Recommended Starting Concentrations for In Vitro Assays

ComponentRecommended Concentration Range
This compound5 - 20 µM
Peroxynitrite (for positive control)1 - 50 µM

Experimental Protocols

Protocol 1: In Vitro Detection of Peroxynitrite

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a working solution of 10 µM this compound in phosphate (B84403) buffer (50 mM, pH 7.4).

    • Prepare a fresh solution of peroxynitrite in 0.1 M NaOH. Determine the concentration spectrophotometrically (ε₃₀₂ = 1670 M⁻¹cm⁻¹).

  • Assay Procedure:

    • To a 96-well black plate, add 180 µL of the 10 µM this compound working solution to each well.

    • Add 20 µL of the peroxynitrite solution (or buffer for the negative control) to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~332 nm and emission at ~451 nm.

    • Subtract the background fluorescence from the negative control wells.

Protocol 2: Live-Cell Imaging of Peroxynitrite

  • Cell Culture:

    • Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in serum-free cell culture medium to a final working concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Cell Stimulation and Imaging:

    • Wash the cells twice with warm PBS to remove excess probe.

    • Replace with fresh, pre-warmed cell culture medium.

    • Induce the production of peroxynitrite using a suitable stimulus (e.g., SIN-1, LPS/IFN-γ).

    • Image the cells using a fluorescence microscope equipped with a DAPI filter set or equivalent (Excitation ~340/380 nm, Emission ~435/485 nm).

    • Acquire images at different time points to monitor the change in fluorescence intensity.

Visualizations

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Detection ROS_RNS Reactive Oxygen/Nitrogen Species (e.g., Peroxynitrite) Product 7-Hydroxycoumarin (Fluorescent) ROS_RNS->Product Oxidative Cleavage C7pB_inactive This compound (Non-fluorescent) C7pB_inactive->ROS_RNS Introduction into system Fluorescence Fluorescence Signal Product->Fluorescence Emits Light

Caption: Reaction mechanism of this compound with reactive species.

Experimental_Workflow start Start: Prepare Reagents prepare_probe Prepare this compound Working Solution start->prepare_probe prepare_cells Culture and Prepare Cells start->prepare_cells load_probe Load Cells with Probe prepare_probe->load_probe prepare_cells->load_probe wash_cells Wash to Remove Excess Probe load_probe->wash_cells stimulate Induce Peroxynitrite Production wash_cells->stimulate image Acquire Fluorescence Images stimulate->image analyze Analyze Image Data image->analyze end End: Quantify Results analyze->end

Caption: General workflow for live-cell imaging with this compound.

Troubleshooting_Logic Start Problem Encountered LowSignal Low/No Signal Start->LowSignal HighBackground High Background Start->HighBackground PoorSelectivity Poor Selectivity Start->PoorSelectivity CheckpH CheckpH LowSignal->CheckpH Check pH CheckConcentrations CheckConcentrations LowSignal->CheckConcentrations Check Concentrations (Probe & Analyte) CheckWavelengths CheckWavelengths LowSignal->CheckWavelengths Check Instrument Wavelengths CheckPhotobleaching CheckPhotobleaching LowSignal->CheckPhotobleaching Minimize Light Exposure CheckAutofluorescence CheckAutofluorescence HighBackground->CheckAutofluorescence Measure Autofluorescence (Control) PrepareFreshProbe PrepareFreshProbe HighBackground->PrepareFreshProbe Use Freshly Prepared Probe CheckReagents CheckReagents HighBackground->CheckReagents Use High-Purity Reagents UseScavengers UseScavengers PoorSelectivity->UseScavengers Use Specific Scavengers/Inhibitors RunControls RunControls PoorSelectivity->RunControls Include Proper Controls

Caption: A logical flow for troubleshooting common experimental issues.

References

Avoiding photobleaching of Coumarin-7-pinacolboronate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coumarin-7-pinacolboronate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on preventing photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent probe used for the detection of various reactive oxygen species (ROS), including hydrogen peroxide, hypochlorous acid, and peroxynitrite.[1] The probe itself is weakly fluorescent, but upon reaction with these ROS, it is oxidized to the highly fluorescent product, 7-hydroxycoumarin (umbelliferone). This "turn-on" fluorescence response allows for the sensitive detection of ROS in biological systems.[2]

Q2: What are the spectral properties of this compound and its fluorescent product?

While the specific spectral properties can be influenced by the solvent and local environment, coumarin (B35378) derivatives generally absorb in the UV to blue region of the spectrum and emit blue-green fluorescence. For example, a similar coumarin boronic acid derivative, BC-BA, has a maximal UV-absorption at 371 nm and a maximal emission at 473 nm.[3] The oxidized product, 7-hydroxycoumarin, will have a distinct and more intense fluorescence signal.

Q3: How stable is this compound in solution?

Derivatives of coumarin with an oxidant-sensitive boronate group have been developed for their high stability and fast response times.[3] Boronate esters of coumarin are generally stable in anhydrous non-hydroxylic organic solvents. However, they can be unstable on silica (B1680970) gel chromatography, leading to hydrolysis. For experimental use, it is crucial to follow the storage and handling instructions provided by the supplier.

Q4: What is photobleaching and why is it a concern for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to excitation light. Like all fluorophores, the fluorescent product of this compound (7-hydroxycoumarin) is susceptible to photobleaching, especially under high-intensity illumination. This can lead to a diminished signal during time-lapse imaging or quantitative studies, potentially affecting the accuracy of experimental results.

Troubleshooting Guide: Minimizing Photobleaching

This guide provides solutions to common problems related to signal loss due to photobleaching.

Problem Potential Cause Recommended Solution
Rapid loss of fluorescence signal during image acquisition. Excitation light is too intense.Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.
Exposure time is too long.Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions.
Oxygen-mediated photodamage.Use a high-quality antifade mounting medium containing reactive oxygen species (ROS) scavengers.
Weak initial fluorescence signal. Low probe concentration.Optimize the staining protocol to ensure an adequate concentration of the probe is used.
Mismatch between excitation/emission filters and the fluorophore's spectra.Ensure the microscope's filter set is appropriate for 7-hydroxycoumarin.
Quenching of fluorescence by the mounting medium.Test different antifade reagents, as some can cause an initial reduction in fluorescence intensity.
High background fluorescence. Autofluorescence from the sample.Perform a control experiment with an unstained sample to assess the level of autofluorescence. If necessary, use spectral unmixing or background subtraction techniques.
Excess unbound probe.Ensure thorough washing steps after probe incubation to remove any unbound this compound.

Experimental Protocols

Protocol 1: General Staining and Mounting Procedure to Minimize Photobleaching
  • Sample Preparation: Prepare your cells or tissue according to your standard protocol for fixation and permeabilization if required.

  • Probe Incubation: Incubate the sample with this compound at the optimized concentration and for the appropriate duration. Crucially, protect the sample from light during this and all subsequent steps.

  • Washing: Thoroughly wash the sample with an appropriate buffer (e.g., PBS) to remove any unbound probe, which can contribute to background fluorescence.

  • Mounting:

    • Place a drop of a high-quality antifade mounting medium onto a clean microscope slide.

    • Carefully place the coverslip with the stained sample onto the drop of mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the medium from drying out and to minimize oxygen exposure.

  • Storage: Store the slide in the dark at 4°C until imaging. For long-term storage, some mounting media allow for storage at -20°C.

Protocol 2: Optimizing Imaging Parameters for Reduced Photobleaching
  • Locate the Region of Interest: Use a low magnification objective and transmitted light or a brief, low-intensity fluorescence exposure to find the area of interest.

  • Set Excitation Intensity: Start with the lowest possible laser power or lamp intensity. Gradually increase the intensity until you achieve a satisfactory signal-to-noise ratio. Avoid saturating the detector.

  • Adjust Exposure Time/Dwell Time: Use the shortest possible exposure time for your camera or dwell time for your confocal scanner that provides a clear image.

  • Use Appropriate Filters: Employ neutral density filters to attenuate the excitation light without altering its spectral properties.

  • Image Acquisition: Collect your images. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of your biological process.

  • Post-Acquisition Processing: If the signal is low, it is often better to use post-acquisition image processing to enhance brightness rather than increasing the excitation intensity or exposure time during acquisition.

Quantitative Data Summary

The photostability of coumarin dyes can be significantly enhanced by using appropriate antifade reagents. The following table summarizes the half-life of coumarin fluorescence in the presence of different mounting media.

Mounting Medium Half-life of Coumarin Fluorescence (seconds)
90% glycerol (B35011) in PBS (pH 8.5)25
Vectashield106

Data from a study on general coumarin fluorochromes.[1]

Visual Guides

cluster_problem Problem Identification cluster_solutions Troubleshooting Solutions Rapid Signal Loss Rapid Signal Loss Reduce Light Exposure Reduce Light Exposure Rapid Signal Loss->Reduce Light Exposure Primary Cause Use Antifade Reagents Use Antifade Reagents Rapid Signal Loss->Use Antifade Reagents Secondary Solution Weak Initial Signal Weak Initial Signal Optimize Staining Optimize Staining Weak Initial Signal->Optimize Staining Primary Cause High Background High Background Improve Washing Improve Washing High Background->Improve Washing Primary Cause

Caption: Troubleshooting logic for common fluorescence issues.

cluster_workflow Experimental Workflow cluster_imaging Optimized Imaging Protocol Sample Prep Sample Prep Probe Incubation Probe Incubation Sample Prep->Probe Incubation Washing Washing Probe Incubation->Washing Mounting with Antifade Mounting with Antifade Washing->Mounting with Antifade Imaging Imaging Mounting with Antifade->Imaging Low Intensity Low Intensity Imaging->Low Intensity Optimization Short Exposure Short Exposure Low Intensity->Short Exposure ND Filters ND Filters Short Exposure->ND Filters Acquire Image Acquire Image ND Filters->Acquire Image

Caption: Workflow for minimizing photobleaching.

This compound This compound 7-Hydroxycoumarin 7-Hydroxycoumarin This compound->7-Hydroxycoumarin Oxidation by ROS ROS ROS Photobleached Product Photobleached Product 7-Hydroxycoumarin->Photobleached Product Photobleaching Excitation Light Excitation Light Excitation Light->7-Hydroxycoumarin Excitation Light->Photobleached Product

Caption: Signaling pathway of probe activation and photobleaching.

References

Cell toxicity issues with Coumarin-7-pinacolboronate loading

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Coumarin-7-Pinacolboronate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cell toxicity issues and to offer troubleshooting support for experiments involving this fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescent probe used for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) within cellular environments. The pinacolboronate group reacts with specific ROS/RNS, leading to a change in the fluorescence properties of the coumarin (B35378) fluorophore, which allows for their detection and quantification.

Q2: I am observing a significant decrease in cell viability after loading with this compound. What are the potential causes?

A2: High concentrations of the probe or prolonged incubation times can lead to cytotoxicity. Both the coumarin backbone and the boronic acid/ester functional group have been reported to induce cytotoxic effects, including apoptosis and mitochondrial dysfunction.[1][2] It is also possible that the solvent used to dissolve the probe (e.g., DMSO) is contributing to the toxicity at the final concentration used in your experiment.

Q3: What is the potential mechanism of this compound-induced cell toxicity?

A3: While specific data for this compound is limited, studies on related coumarin and boronic acid compounds suggest that toxicity may arise from:

  • Induction of Apoptosis: Many coumarin derivatives can trigger programmed cell death through mitochondria-dependent pathways, involving the release of cytochrome c and activation of caspases.[1][3][4]

  • Mitochondrial Dysfunction: Coumarins have been shown to affect mitochondrial function, including depolarization of the mitochondrial membrane and uncoupling of oxidative phosphorylation.[2][5][6]

  • Cell Cycle Arrest: Some coumarins can cause cells to arrest in specific phases of the cell cycle, such as G0/G1 or G2/M, inhibiting proliferation.[1][7]

  • Generation of Oxidative Stress: Although used to detect ROS, high concentrations of some fluorescent probes can themselves contribute to oxidative stress, creating a cytotoxic feedback loop.

Q4: Can phototoxicity be an issue when using this compound?

A4: Yes, fluorescent molecules, including coumarins, can exhibit phototoxicity.[8] When excited by light, they can generate ROS, which can damage cellular components and lead to cell death. To minimize this, it is crucial to limit the exposure of labeled cells to excitation light by using the lowest possible laser power and exposure time during imaging.

Troubleshooting Guides

Issue 1: High Cell Death or Low Cell Viability After Loading

This is a common issue when working with fluorescent probes. The following table summarizes potential causes and recommended solutions.

Possible Cause Recommended Solution
High Probe Concentration Perform a concentration titration to determine the lowest effective concentration of this compound that provides a detectable signal with minimal impact on cell viability.
Prolonged Incubation Time Optimize the incubation time. Start with a shorter duration (e.g., 15-30 minutes) and increase if the signal is too low.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). Run a solvent-only control to assess its effect on cell viability.
Poor Cell Health Pre-loading Use healthy, actively dividing cells for your experiments. Ensure your cell culture is free from contamination.
Phototoxicity Minimize light exposure after loading and during imaging. Use neutral density filters or reduce laser power.
Issue 2: Weak or No Fluorescent Signal

If you are not observing a fluorescent signal after loading, consider the following troubleshooting steps.

Possible Cause Recommended Solution
Suboptimal Probe Concentration The concentration may be too low. Perform a titration to find the optimal concentration for your cell type and experimental conditions.
Inadequate Incubation The incubation time may be too short or the temperature suboptimal. Most loading protocols recommend incubation at 37°C.
Dye Precipitation Visually inspect your stock and working solutions for any precipitates. If present, try vortexing or gentle warming. Consider preparing fresh solutions.
Incorrect Imaging Settings Verify that the excitation and emission wavelengths used on your microscope or plate reader are appropriate for the coumarin fluorophore (typically Ex/Em around 400-450 nm / 450-500 nm, but this can vary).
Cell Permeability Issues The pinacolboronate group can affect the hydrophobicity and permeability of the molecule.[9][10] Ensure the cell membranes are healthy and that the loading buffer is appropriate.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Calcein AM and Propidium Iodide (PI)

This protocol allows for the simultaneous visualization of live (green fluorescence) and dead (red fluorescence) cells.

Materials:

  • Calcein AM stock solution (1 mM in DMSO)

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Cells loaded with this compound and appropriate controls

Procedure:

  • Prepare Staining Solution: Dilute the Calcein AM stock solution to a final concentration of 1 µM and the PI stock solution to a final concentration of 1.5 µM in PBS.

  • Cell Staining:

    • For adherent cells, remove the culture medium and wash the cells once with PBS. Add the staining solution to cover the cell monolayer.

    • For suspension cells, centrifuge the cells to pellet them, remove the supernatant, and resuspend the cells in the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Calcein (FITC channel) and PI (TRITC channel). Live cells will fluoresce green, and dead cells will fluoresce red.[11]

Protocol 2: Cytotoxicity Assessment using Resazurin (B115843) Assay

This is a colorimetric or fluorometric assay that measures cell metabolic activity as an indicator of viability.[12][13]

Materials:

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Cells seeded in a 96-well plate and treated with different concentrations of this compound.

Procedure:

  • Cell Treatment: Treat the cells with a range of this compound concentrations for the desired experimental time. Include untreated and solvent-only controls.

  • Add Resazurin: Add resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement:

    • For fluorometric measurement, read the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

    • For colorimetric measurement, read the absorbance at 570 nm and a reference wavelength of 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_assay Toxicity Assessment cluster_analysis Data Analysis start Start: Healthy Cell Culture seed Seed Cells in Plate start->seed prepare_probe Prepare Coumarin-7- pinacolboronate Solution seed->prepare_probe load_cells Incubate Cells with Probe prepare_probe->load_cells wash Wash to Remove Excess Probe load_cells->wash viability_assay Perform Cell Viability Assay wash->viability_assay imaging Fluorescence Imaging viability_assay->imaging quantify Quantify Cell Viability/ Fluorescence Intensity imaging->quantify analyze Analyze and Interpret Results quantify->analyze

Experimental workflow for assessing cell toxicity.

signaling_pathway cluster_mito Mitochondrial Stress cluster_caspase Caspase Cascade coumarin This compound (High Concentration) ros Increased ROS coumarin->ros mmp Mitochondrial Membrane Potential Collapse ros->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Potential signaling pathway for coumarin-induced apoptosis.

References

Validation & Comparative

A Researcher's Guide to the Validation of Coumarin-7-Pinacolboronate for Specific ROS Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific reactive oxygen species (ROS) is paramount to understanding cellular signaling, oxidative stress, and disease pathology. This guide provides an objective comparison of Coumarin-7-pinacolboronate, a fluorescent probe for peroxynitrite (ONOO⁻), with other commonly used ROS detection agents. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for your research needs.

Unveiling Peroxynitrite: The Role of this compound

This compound belongs to a class of fluorescent probes that utilize a boronate ester as a reactive site. This moiety selectively reacts with the potent oxidant peroxynitrite, leading to the release of the highly fluorescent 7-hydroxycoumarin.[1][2] This "turn-on" fluorescent response allows for the detection of peroxynitrite in cellular systems.[1] Peroxynitrite is a short-lived and highly reactive species formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), playing a critical role in both physiological and pathological processes.[1][3][4]

Performance Comparison of ROS Probes

The selection of a fluorescent probe for ROS detection is critical and depends on the specific ROS of interest and the experimental system. The following table summarizes the key performance characteristics of this compound and several alternative probes.

ProbeTarget ROSOther Detected ROSExcitation (nm)Emission (nm)Limit of Detection (LOD)Key Features
This compound Peroxynitrite (ONOO⁻)Hydrogen Peroxide (H₂O₂), Hypochlorous Acid (HOCl)[2][5]~340~450Not widely reportedGood photostability and large Stokes shift.[1][6]
Fluorescein-boronate (Fl-B) Peroxynitrite (ONOO⁻)Hydrogen Peroxide (H₂O₂), Hypochlorous Acid (HOCl)~490~515Not specified, but more sensitive than coumarin (B35378) boronates[3][7]Higher molar absorption coefficient and quantum yield compared to coumarin boronates.[3][7]
Aminophenyl Fluorescein (APF) Hydroxyl Radical (•OH), Peroxynitrite (ONOO⁻), Hypochlorite (OCl⁻)[8][9]Singlet Oxygen (¹O₂)[10][11]~490~515Not specifiedMore sensitive than HPF.[9] Insensitive to O₂•⁻, H₂O₂, and •NO.[9]
Hydroxyphenyl Fluorescein (HPF) Hydroxyl Radical (•OH), Peroxynitrite (ONOO⁻)[8][9]Singlet Oxygen (¹O₂)[10][11]~490~515Not specifiedInsensitive to O₂•⁻, H₂O₂, •NO, and OCl⁻.[9] Can be used with APF to specifically detect OCl⁻.[8]
MitoSOX™ Red Mitochondrial Superoxide (O₂•⁻)None specified~510~580Not specifiedSpecifically targets mitochondria for the detection of superoxide.[1][2][6][12][13]
Singlet Oxygen Sensor Green (SOSG) Singlet Oxygen (¹O₂)None~504~525Not specifiedHighly selective for ¹O₂; does not show appreciable response to •OH or O₂•⁻.[14][15][16]

Signaling Pathway for Peroxynitrite Generation in Macrophages

The production of peroxynitrite in immune cells like macrophages is a key component of the host defense mechanism against pathogens.[3][4] The signaling pathway is initiated by the activation of NADPH oxidase and inducible nitric oxide synthase (iNOS).

peroxynitrite_pathway cluster_extracellular Extracellular cluster_cell Macrophage Pathogen Pathogen TLR Toll-like Receptor (TLR) Pathogen->TLR Activation NADPH_Oxidase NADPH Oxidase TLR->NADPH_Oxidase Activates iNOS Inducible Nitric Oxide Synthase (iNOS) TLR->iNOS Induces Expression Superoxide Superoxide (O₂•⁻) NADPH_Oxidase->Superoxide Nitric_Oxide Nitric Oxide (•NO) iNOS->Nitric_Oxide Peroxynitrite Peroxynitrite (ONOO⁻) Superoxide->Peroxynitrite Nitric_Oxide->Peroxynitrite Reaction L_Arginine L-Arginine L_Arginine->iNOS Substrate O2_1 O₂ O2_1->NADPH_Oxidase Substrate O2_2 O₂ O2_2->iNOS Substrate

Peroxynitrite generation pathway in macrophages.

Experimental Protocols

General Protocol for Cellular Peroxynitrite Detection using this compound

This protocol provides a general workflow for the detection of peroxynitrite in cultured cells using this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Cultured cells

  • Inducer of peroxynitrite production (e.g., SIN-1, or LPS and IFN-γ for macrophages)

  • Fluorescence microscope or plate reader

Procedure:

  • Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy or 96-well plate for plate reader) and allow them to adhere overnight.

  • Probe Loading:

    • Dilute the this compound stock solution to a final working concentration of 1-10 µM in serum-free cell culture medium or HBSS.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS or medium to remove excess probe.

  • Induction of ROS:

    • Add fresh, pre-warmed cell culture medium to the cells.

    • Treat the cells with an appropriate stimulus to induce peroxynitrite formation. Include a vehicle-treated control.

  • Fluorescence Imaging/Measurement:

    • Immediately after adding the stimulus, begin imaging or measuring the fluorescence.

    • For fluorescence microscopy, use an excitation wavelength of ~340 nm and collect emission at ~450 nm.

    • For a fluorescence plate reader, use similar excitation and emission wavelengths.

    • Acquire images or readings at regular time intervals to monitor the change in fluorescence.

  • Data Analysis: Quantify the fluorescence intensity of the cells or wells. The increase in fluorescence intensity over time in stimulated cells compared to control cells is indicative of peroxynitrite production.

Experimental Workflow Diagram

experimental_workflow start Start prep_probe Prepare Coumarin-7- pinacolboronate Stock Solution start->prep_probe seed_cells Seed Cells in Appropriate Vessel prep_probe->seed_cells load_probe Load Cells with Probe (1-10 µM, 30-60 min) seed_cells->load_probe wash_cells Wash Cells to Remove Excess Probe load_probe->wash_cells induce_ros Induce Peroxynitrite Production (e.g., SIN-1) wash_cells->induce_ros acquire_data Acquire Fluorescence Data (Ex: ~340nm, Em: ~450nm) induce_ros->acquire_data analyze_data Analyze Fluorescence Intensity acquire_data->analyze_data end End analyze_data->end

ROS detection experimental workflow.

Conclusion

This compound is a valuable tool for the detection of peroxynitrite, offering good photostability and a clear fluorescent response. However, researchers should be aware of its potential cross-reactivity with other ROS such as hydrogen peroxide and hypochlorous acid. For studies requiring higher sensitivity, fluorescein-boronate may be a more suitable alternative. When investigating other specific ROS, probes like MitoSOX™ Red for mitochondrial superoxide or Singlet Oxygen Sensor Green for singlet oxygen provide high specificity. The selection of the appropriate probe, coupled with carefully designed experiments and controls, is crucial for obtaining reliable and meaningful data in the study of reactive oxygen species.

References

A Comparative Guide to Fluorescent Probes for Reactive Oxygen Species Detection: Alternatives to Coumarin-7-pinacolboronate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of reactive oxygen species (ROS) in cellular signaling and pathophysiology, the selection of an appropriate fluorescent probe is paramount. Coumarin-7-pinacolboronate has been a valuable tool for the detection of various ROS, including hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). However, the landscape of fluorescent probes is continually evolving, offering a range of alternatives with distinct advantages in sensitivity, specificity, and application. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.

Comparison of Fluorescent Probes for ROS Detection

The selection of a fluorescent probe should be guided by the specific ROS of interest, the desired sensitivity, and the experimental system. The following table summarizes the key performance indicators of this compound and its alternatives.

ProbeTarget ROSExcitation (nm)Emission (nm)Detection LimitQuantum Yield (Φ)Molar Absorptivity (ε, M⁻¹cm⁻¹)Key Features
This compound H₂O₂, ONOO⁻, HOCl~330~450Not widely reportedNot widely reportedNot widely reportedReacts with a broad range of ROS.
Peroxyfluor-1 (PF1) H₂O₂~490~515~100-200 nM~0.8 (for fluorescein)~80,000 (for fluorescein)High selectivity for H₂O₂ over other ROS.
HKPerox-Red H₂O₂~560~580Not specifiedNot specifiedNot specifiedA red fluorescent probe for H₂O₂.
Amplex® Red H₂O₂ (in the presence of HRP)~571~58510 nM~0.59 (for resorufin)~58,000 (for resorufin)High sensitivity and widely used in plate-based assays.
MitoSOX™ Red Mitochondrial Superoxide (B77818) (O₂⁻)~510~580Not specifiedNot specifiedNot specifiedSpecifically targets mitochondria for superoxide detection.
Dihydroethidium (DHE) Superoxide (O₂⁻)~518~605Not specifiedNot specifiedNot specifiedA common probe for cellular superoxide; requires careful interpretation due to multiple oxidation products.
Singlet Oxygen Sensor Green (SOSG) Singlet Oxygen (¹O₂)~504~525Not specifiedNot specifiedNot specifiedHighly selective for singlet oxygen.
HyPer (Genetically Encoded) H₂O₂~420 / ~500~516SubmicromolarNot applicableNot applicableRatiometric and genetically targetable for in vivo H₂O₂ monitoring.

Signaling Pathway: NADPH Oxidase-Mediated ROS Production

Fluorescent probes are instrumental in dissecting signaling pathways involving ROS. A prominent example is the production of H₂O₂ by NADPH oxidases (NOX), which plays a crucial role in cellular processes like cell growth, differentiation, and apoptosis. The following diagram illustrates a simplified signaling cascade leading to H₂O₂ production, which can be monitored using probes like Peroxyfluor-1 or HyPer.

NADPH_Oxidase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor Signaling_Intermediates Signaling Intermediates Receptor->Signaling_Intermediates 2. Activation NOX_Complex NADPH Oxidase (NOX) O2_minus O₂⁻ NOX_Complex->O2_minus 4. O₂ to O₂⁻ Ligand Ligand Ligand->Receptor 1. Ligand Binding Signaling_Intermediates->NOX_Complex 3. NOX Activation O2 O₂ SOD SOD O2_minus->SOD 5. Dismutation H2O2 H₂O₂ Fluorescent_Probe Fluorescent Probe (e.g., PF1) H2O2->Fluorescent_Probe 6. Probe Reaction SOD->H2O2 Fluorescence Fluorescence Signal Fluorescent_Probe->Fluorescence

Figure 1. Simplified signaling pathway of NADPH oxidase-mediated H₂O₂ production and its detection by a fluorescent probe.

Experimental Workflow: Cellular ROS Detection

The successful application of fluorescent probes for cellular ROS detection relies on a well-structured experimental workflow. The following diagram outlines the key steps from cell preparation to data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture & Seeding Treatment 2. Experimental Treatment (e.g., drug, stimulus) Cell_Culture->Treatment Probe_Loading 3. Fluorescent Probe Loading Treatment->Probe_Loading Incubation 4. Incubation Probe_Loading->Incubation Washing 5. Cell Washing Incubation->Washing Imaging 6. Fluorescence Imaging (Microscopy or Plate Reader) Washing->Imaging Data_Analysis 7. Data Analysis (Quantification of Fluorescence) Imaging->Data_Analysis

Figure 2. General experimental workflow for detecting cellular ROS using a fluorescent probe.

Experimental Protocols

General Protocol for Small-Molecule Fluorescent Probe Loading and Imaging

This protocol provides a general guideline for using cell-permeable fluorescent probes like Peroxyfluor-1, MitoSOX Red, or Dihydroethidium. Specific concentrations and incubation times should be optimized for each cell type and experimental condition.

Materials:

  • Fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

  • Cells cultured on a suitable imaging plate or coverslips

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or serum-free medium

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 70-90%).

  • Probe Loading Solution: Prepare a fresh working solution of the fluorescent probe by diluting the stock solution in warm HBSS or serum-free medium to the final desired concentration (typically 1-10 µM).

  • Cell Treatment: If applicable, treat the cells with the experimental compound or stimulus for the desired duration.

  • Probe Loading: Remove the culture medium and wash the cells once with warm HBSS. Add the probe loading solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: After incubation, remove the probe loading solution and wash the cells two to three times with warm HBSS to remove excess probe.

  • Imaging: Immediately acquire images using a fluorescence microscope with the appropriate filter sets or measure the fluorescence intensity using a microplate reader.

Protocol for Amplex® Red Hydrogen Peroxide Assay

This protocol is adapted for a 96-well plate format and is suitable for measuring H₂O₂ released from cells or in enzymatic reactions.

Materials:

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Reaction Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)

  • H₂O₂ standard solution

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of H₂O₂ standards (e.g., 0 to 10 µM) in the reaction buffer.

  • Reaction Cocktail: Prepare the Amplex® Red/HRP working solution by mixing Amplex® Red and HRP in the reaction buffer according to the manufacturer's instructions. This solution is light-sensitive and should be prepared fresh.

  • Assay:

    • Add 50 µL of your sample or H₂O₂ standards to each well of the 96-well plate.

    • Add 50 µL of the Amplex® Red/HRP working solution to each well.

  • Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~570 nm and emission at ~585 nm.

  • Data Analysis: Subtract the fluorescence of the blank (no H₂O₂) from all readings and determine the H₂O₂ concentration in the samples by comparing their fluorescence to the standard curve.

Conclusion

While this compound is a useful probe, a variety of powerful alternatives are available to researchers studying reactive oxygen species. The choice of probe should be carefully considered based on the specific ROS of interest, the required sensitivity, and the experimental context. Probes like Peroxyfluor-1 offer high selectivity for H₂O₂, while MitoSOX Red allows for the specific investigation of mitochondrial superoxide. Genetically encoded sensors like HyPer provide the unique advantage of ratiometric imaging and subcellular targeting in living organisms. By understanding the performance characteristics and employing the appropriate experimental protocols, researchers can leverage these advanced tools to gain deeper insights into the complex world of redox biology.

A Comparative Guide to Validating Coumarin-7-Pinacolboronate Results with High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Coumarin-7-pinacolboronate with other common fluorescent probes for the detection of reactive oxygen species (ROS). It details the experimental protocols for utilizing this compound and validating its results through High-Performance Liquid Chromatography (HPLC), offering a robust methodology for quantitative analysis.

Introduction to this compound

This compound is a fluorescent probe designed for the detection of various reactive oxygen species, including hydrogen peroxide (H₂O₂), hypochlorous acid, and peroxynitrite.[1] The probe itself is non-fluorescent. However, in the presence of ROS, the pinacolboronate group is cleaved, releasing the highly fluorescent 7-hydroxycoumarin (umbelliferone). This "turn-on" fluorescent response allows for the quantification of ROS levels in biological systems.[2] While fluorescence spectroscopy provides a real-time measurement of ROS production, HPLC analysis offers a powerful method to validate these findings by separating and quantifying the unreacted probe and its fluorescent product.

Experimental Protocols

I. In Vitro Detection of Hydrogen Peroxide using this compound

This protocol outlines the use of this compound for the detection of hydrogen peroxide in a cell-free system.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) solution (concentration to be determined based on experimental needs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the probe)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. The final concentration in the assay should be optimized, but a starting point of 10 µM is common.

  • Reaction Setup: In a 96-well black microplate, add the desired concentration of hydrogen peroxide to PBS.

  • Initiate Reaction: Add the this compound solution to the wells containing the H₂O₂ solution. The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths suitable for 7-hydroxycoumarin (e.g., excitation ~330-380 nm, emission ~450-470 nm).[1]

II. HPLC Validation of this compound Assay

This protocol describes the HPLC method for the simultaneous separation and quantification of this compound and its product, 7-hydroxycoumarin.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of coumarin (B35378) derivatives.[3][4][5]

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Detection:

    • UV Detector: Set to a wavelength where both compounds have reasonable absorbance (e.g., 320 nm).[6]

    • Fluorescence Detector: For enhanced sensitivity of 7-hydroxycoumarin, use an excitation wavelength of ~330 nm and an emission wavelength of ~470 nm.[1]

Sample Preparation:

  • Following the in vitro assay, take an aliquot from each reaction well.

  • If necessary, dilute the sample with the initial mobile phase composition to ensure compatibility with the HPLC system.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Standard Curves: Prepare standard curves for both this compound and 7-hydroxycoumarin of known concentrations.

  • Quantification: Integrate the peak areas of the two compounds in the sample chromatograms and determine their concentrations using the respective standard curves.

Data Presentation

The quantitative data obtained from the HPLC validation can be summarized in a table for easy comparison.

Sample[this compound] (µM)[7-Hydroxycoumarin] (µM)Total Coumarin Species (µM)Conversion (%)
Control (No H₂O₂)10.10.0510.150.5
10 µM H₂O₂8.21.910.118.8
50 µM H₂O₂4.55.710.255.9
100 µM H₂O₂1.88.310.182.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

G cluster_assay In Vitro ROS Assay cluster_hplc HPLC Validation assay_prep Prepare Reagents (Probe, ROS Source, Buffer) reaction Incubate Reaction Mixture assay_prep->reaction fluorescence Measure Fluorescence reaction->fluorescence sample_prep Prepare Sample for HPLC reaction->sample_prep Aliquots for Validation data_analysis Data Analysis & Comparison fluorescence->data_analysis Initial Assessment hplc_analysis HPLC Separation & Detection sample_prep->hplc_analysis quantification Quantify Probe and Product hplc_analysis->quantification quantification->data_analysis Quantitative Validation

Experimental Workflow

G C7P This compound (Non-fluorescent) HC 7-Hydroxycoumarin (Fluorescent) C7P->HC Oxidative Cleavage ROS Reactive Oxygen Species (e.g., H₂O₂) Pinacol Pinacolboronate Byproduct

Reaction Pathway

Comparison with Alternative Probes

While this compound is a valuable tool, several other probes are available for ROS detection, each with its own advantages and limitations.

ProbeTarget ROSMechanismAdvantagesDisadvantages
This compound H₂O₂, ONOO⁻, HOClOxidative cleavage of boronate ester to fluorescent 7-hydroxycoumarin.[1]Good photostability; "Turn-on" response; Can be validated by HPLC.Can react with multiple ROS; Potential for hydrolysis of the boronate ester.
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) General oxidative stressDeacetylation by cellular esterases followed by oxidation to fluorescent DCF.Widely used; Commercially available in various forms.Prone to auto-oxidation; Can be oxidized by species other than ROS; Can leak from cells.
Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) H₂O₂ (in the presence of horseradish peroxidase)Enzymatic oxidation to the highly fluorescent resorufin.High sensitivity and specificity for H₂O₂; Stable product.Requires an exogenous enzyme (HRP); Can be auto-oxidized.
MitoSOX Red Mitochondrial Superoxide (B77818) (O₂⁻)Selective oxidation by superoxide in the mitochondria to a fluorescent product that intercalates with mitochondrial DNA.Specific for mitochondrial superoxide; Live-cell compatible.Can be oxidized by other species at high concentrations; Signal can be influenced by mitochondrial membrane potential.

Conclusion

This compound offers a reliable method for the detection of various reactive oxygen species. While fluorescence-based assays provide a convenient initial assessment, HPLC validation is crucial for accurate quantification of the probe's conversion to its fluorescent product. This combined approach provides a robust and verifiable method for studying oxidative stress in a variety of research settings. The choice of probe should be carefully considered based on the specific ROS of interest and the experimental system being investigated.

References

A Researcher's Guide to Fluorescent Probes for Peroxynitrite Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fluorescent probes designed for the detection of peroxynitrite (ONOO⁻), a potent reactive nitrogen species implicated in a wide range of physiological and pathological processes, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2][3] The selection of an appropriate probe is critical for accurately monitoring ONOO⁻ dynamics in biological systems. This document outlines the performance of various probe classes, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Overview of Peroxynitrite and Probe Design Strategies

Peroxynitrite is a short-lived, highly reactive molecule formed from the diffusion-controlled reaction between nitric oxide (•NO) and the superoxide (B77818) radical (O₂•⁻).[4][5] Its high reactivity and involvement in cellular signaling and damage necessitate sensitive and selective detection methods.[1] Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity, spatiotemporal resolution, and real-time monitoring capabilities in live cells and in vivo models.[2][6]

The design of these probes generally falls into several categories based on their chemical structure and sensing mechanism:

  • Boronate-Based Probes: These are the most common type, leveraging the rapid and highly specific oxidation of an arylboronate group by peroxynitrite to yield a fluorescent phenol. This reaction is significantly faster (millions of times) with ONOO⁻ than with other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), conferring excellent selectivity.[1][7][8]

  • Rhodamine-Based Probes: These probes often utilize a non-fluorescent, spirolactam-closed form of a rhodamine dye. Reaction with ONOO⁻ triggers the opening of this ring, leading to a dramatic "turn-on" fluorescence response with high photostability.[2]

  • Cyanine-Based Probes: Often designed for near-infrared (NIR) imaging, these probes take advantage of the cleavage of a C=C double bond within the cyanine (B1664457) conjugate system by ONOO⁻. This cleavage disrupts the π-electron system, causing a significant shift or quenching of the fluorescence signal.[1]

  • Other Mechanisms: Other strategies include intramolecular charge transfer (ICT), Förster resonance energy transfer (FRET), and oxidative decarbonylation, each offering unique advantages in terms of ratiometric imaging, response time, or detection limits.[1][2]

Comparative Performance of Peroxynitrite Probes

The efficacy of a fluorescent probe is determined by several key performance metrics. The following tables summarize quantitative data for a selection of representative probes from different classes, allowing for an objective comparison.

Table 1: Performance Metrics of Representative Fluorescent Probes for Peroxynitrite

Probe Name/ReferenceFluorophore ClassSensing MechanismExcitation (λex, nm)Emission (λem, nm)Limit of Detection (LOD)Response TimeKey Features
Probe 10[1] ICT-BasedICT Modulation~480560 → 630 (Ratiometric)0.9 nM< 5 sExcellent sensitivity and fast response.
Red-PN[2] RhodamineSpirocyclic Ring Opening~560~5854.3 nM< 5 sRed-emitting, suitable for in vivo imaging in zebrafish.
FBBE[9][10] Fluorescein-BoronateBoronate Oxidation~490~518Not specified- (k = 2.8x10⁵ M⁻¹s⁻¹)Well-characterized reaction kinetics.
Cy-SN CyanineC=C Bond Cleavage~630Turn-off26 nMFastColorimetric change visible to the naked eye.
Probe 5[1] Coumarin-BoronateBoronate Oxidation385 / 450 (Ratiometric)385 / 450 (Ratiometric)29.8 nMNot specifiedRatiometric detection minimizes environmental interference.
TCFISA[2] Isatin-TCFOxidative Decarbonylation~550~6061.26 nM< 1 sUltrasensitive with a rapid response.
QCy7-DP[11] CyanineAddition-Elimination58071078.40 nMFastNIR emission with a large Stokes shift (130 nm).
Two-Photon Probe[12] Naphthalimide-basedNot specified800 (2-photon)~55035 nMFastEnables deep-tissue imaging (up to 120 µm).

Table 2: Selectivity Profile of Common Probe Mechanisms

Probe MechanismTargetHigh Selectivity OverPotential Cross-Reactivity
Boronate Oxidation ONOO⁻H₂O₂, O₂•⁻, •OH, NOHypochlorite (HOCl) in some cases, though the reaction with ONOO⁻ is kinetically favored.[2][9]
C=C Bond Cleavage ONOO⁻H₂O₂, GSH, most ROS/RNSStrong oxidants may interfere, design dependent.[1]
Spiro Ring Opening ONOO⁻H₂O₂, O₂•⁻, •OHOther highly oxidizing species, depending on the trigger moiety.[2]
Addition-Elimination ONOO⁻H₂O₂, HOCl, O₂•⁻, •OHDesigned to be highly specific by avoiding simple oxidation pathways.[11]

Signaling Pathways and Probe Mechanisms

Visualizing the biological context and the mechanism of action is crucial for understanding probe function. The following diagrams, generated using Graphviz, illustrate the formation of peroxynitrite, a general probe activation workflow, and specific sensing mechanisms.

peroxynitrite_formation cluster_formation Peroxynitrite Formation cluster_pathways Pathological Pathways NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO Diffusion-controlled reaction O2 Superoxide (O₂•⁻) O2->ONOO ONOOH ONOOH (pKa ~6.8) ONOO->ONOOH H⁺ CO2_adduct ONOOCO₂⁻ ONOO->CO2_adduct + CO₂ radicals •OH + •NO₂ ONOOH->radicals radicals2 CO₃•⁻ + •NO₂ CO2_adduct->radicals2 damage Oxidative/Nitrative Stress (Lipid peroxidation, DNA damage, Protein nitration) radicals->damage radicals2->damage

Caption: Biological formation and reactivity of peroxynitrite.

probe_mechanisms Common Peroxynitrite Probe Sensing Mechanisms cluster_boronate A) Boronate Oxidation cluster_cleavage B) C=C Bond Cleavage (e.g., Cyanine) cluster_spirolactam C) Spirolactam Ring Opening (e.g., Rhodamine) Boronate Non-fluorescent Probe-Boronate Phenol Fluorescent Probe-Phenol Boronate->Phenol + ONOO⁻ Cyanine NIR Fluorescent Probe Cleaved Non-fluorescent Fragments Cyanine->Cleaved + ONOO⁻ Spiro Non-fluorescent Spirolactam Form Open Highly Fluorescent Open Form Spiro->Open + ONOO⁻

Caption: Key sensing mechanisms of fluorescent peroxynitrite probes.

Experimental Protocols

The following are generalized protocols for the evaluation of fluorescent probes for peroxynitrite, based on common methodologies cited in the literature.[7][11][13][14]

In Vitro Characterization
  • Stock Solutions: Prepare a 1-5 mM stock solution of the fluorescent probe in DMSO or an appropriate solvent. Prepare fresh peroxynitrite solution and determine its concentration spectrophotometrically before each experiment. Prepare stock solutions of other ROS/RNS (e.g., H₂O₂, NaOCl, KO₂) and potential interfering species (e.g., glutathione, cysteine).

  • Fluorescence Response: In a cuvette containing buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4), add the probe to a final concentration of 1-10 µM. Record the baseline fluorescence spectrum. Add increasing concentrations of peroxynitrite and record the fluorescence spectrum after a short incubation period (e.g., 5-15 minutes) to determine the dose-response curve and calculate the limit of detection (LOD).

  • Selectivity Test: To separate solutions of the probe (1-10 µM) in buffer, add a high concentration (e.g., 50-100 µM or 10-fold excess) of various ROS, RNS, and biological thiols. Compare the fluorescence response to that induced by peroxynitrite to assess selectivity.

  • Kinetic Analysis: Use a stopped-flow instrument to mix the probe solution with the peroxynitrite solution. Monitor the change in fluorescence intensity over time (milliseconds to seconds) to determine the reaction rate.

Cellular Imaging of Peroxynitrite
  • Cell Culture: Plate cells (e.g., RAW 264.7 macrophages or HeLa cells) on glass-bottom dishes or chamber slides and culture until they reach 70-80% confluency.[2]

  • Probe Loading: Wash the cells with serum-free medium or PBS. Incubate the cells with the fluorescent probe (1-10 µM) in medium for 15-30 minutes at 37°C.

  • Imaging Exogenous ONOO⁻: After loading, wash the cells to remove excess probe. Add fresh medium containing a peroxynitrite donor (e.g., 10-100 µM SIN-1) or a direct bolus of ONOO⁻.[13] Immediately begin imaging using a confocal fluorescence microscope with the appropriate excitation and emission settings.

  • Imaging Endogenous ONOO⁻: To stimulate endogenous production, pre-treat cells with inducers before probe loading. For example, incubate RAW 264.7 macrophages with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 4-12 hours, followed by the addition of PMA (100 ng/mL).[3][7][13] Then, load the probe and image the resulting fluorescence.

  • Controls: To confirm signal specificity, pre-treat stimulated cells with a peroxynitrite scavenger, such as uric acid (e.g., 200 µM), before adding the probe. A significant reduction in the fluorescence signal should be observed.[13]

Experimental and Validation Workflow

A systematic workflow is essential for the robust evaluation of a novel peroxynitrite probe.

workflow start Probe Design & Synthesis invitro In Vitro Characterization - Spectroscopic Properties - Dose-Response to ONOO⁻ - Kinetics (Response Time) - Selectivity vs. other ROS/RNS - pH Stability start->invitro cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) invitro->cytotoxicity cellular_imaging Live Cell Imaging cytotoxicity->cellular_imaging exogenous Exogenous ONOO⁻ Detection (using donors like SIN-1) cellular_imaging->exogenous endogenous Endogenous ONOO⁻ Detection (e.g., LPS/IFN-γ stimulation) cellular_imaging->endogenous colocalization Organelle Targeting (Co-staining) cellular_imaging->colocalization invivo In Vivo Animal Model Imaging (e.g., Zebrafish, Mice with induced inflammation or liver injury) cellular_imaging->invivo If successful analysis Data Analysis & Validation exogenous->analysis controls Scavenger Controls (e.g., Uric Acid) endogenous->controls endogenous->analysis colocalization->analysis invivo->analysis

Caption: Step-by-step workflow for the validation of a new peroxynitrite probe.

References

A Comparative Guide to Validating Cellular Uptake and Localization of Coumarin-7-pinacolboronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Coumarin-7-pinacolboronate with common alternative fluorescent probes for the detection of reactive oxygen species (ROS) and the validation of cellular uptake and localization. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate tools for their studies.

Performance Comparison of Fluorescent ROS Probes

This compound is a fluorescent probe designed for the detection of various reactive oxygen species. Its performance characteristics, alongside those of two widely used alternatives, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and MitoSOX Red, are summarized below.

FeatureThis compound2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)MitoSOX Red
Target ROS Primarily peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl), also reacts with hydrogen peroxide (H₂O₂)[1]General oxidative stress (hydroxyl, peroxyl and other ROS)[2][3]Mitochondrial superoxide (B77818) (O₂⁻)[4][5]
Fluorescent Product 7-Hydroxycoumarin2',7'-Dichlorofluorescein (DCF)2-hydroxyethidium
Excitation (nm) ~349 nm (product)~495 nm[2][3]~510 nm[4]
Emission (nm) ~452 nm (product)[6]~529 nm[2][3]~580 nm[4]
Quantum Yield (Φ) ~0.78-0.83 (for similar coumarin (B35378) derivatives)[7][8]Not consistently reported, variableNot specified
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~52,500 (for a similar coumarin derivative)[9]Not consistently reportedNot specified
Cell Permeability Cell permeantCell permeant[3]Cell permeant, targets mitochondria[5]
Selectivity High for ONOO⁻ and HOCl, lower for H₂O₂[1]Broad, not specific to a single ROSHighly selective for mitochondrial superoxide[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of ROS detection by this compound and a general workflow for validating the cellular uptake and localization of fluorescent probes.

G Mechanism of ROS Detection by this compound C7P This compound (Non-fluorescent) Reaction Oxidative Cleavage of Pinacolboronate C7P->Reaction ROS Reactive Oxygen Species (e.g., H₂O₂, ONOO⁻, HOCl) ROS->Reaction C7OH 7-Hydroxycoumarin (Fluorescent) Reaction->C7OH Detection Fluorescence Detection (Ex: ~349 nm, Em: ~452 nm) C7OH->Detection G Workflow for Cellular Uptake and Localization cluster_cell_culture Cell Culture cluster_staining Staining cluster_colocalization Co-localization (Optional) cluster_imaging Imaging and Analysis cell_seeding Seed cells on glass-bottom dish cell_growth Culture to desired confluency cell_seeding->cell_growth incubation Incubate cells with probe cell_growth->incubation probe_prep Prepare fluorescent probe solution probe_prep->incubation wash Wash cells to remove excess probe incubation->wash organelle_stain Stain with organelle-specific marker (e.g., MitoTracker) wash->organelle_stain confocal Image with confocal microscope wash->confocal wash2 Wash cells organelle_stain->wash2 wash2->confocal analysis Analyze cellular uptake, localization, and colocalization confocal->analysis

References

A Head-to-Head Battle of Probes: Quantitative and Qualitative Analysis with Coumarin-7-pinacolboronate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complex landscape of reactive oxygen and nitrogen species (ROS/RNS) detection, the choice of a fluorescent probe is paramount. Coumarin-7-pinacolboronate (Cou-7-P) has emerged as a valuable tool for the detection of various oxidants, most notably peroxynitrite (ONOO⁻). This guide provides a comprehensive comparison of Cou-7-P with alternative probes, supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

This compound is a cell-permeable probe that exhibits minimal fluorescence in its native state. Upon reaction with specific ROS/RNS, the pinacolboronate group is cleaved, releasing the highly fluorescent 7-hydroxycoumarin (COH). This "turn-on" fluorescent response allows for the sensitive detection of analytes in various biological systems. The primary product, 7-hydroxycoumarin, typically displays excitation and emission maxima around 332 nm and 470 nm, respectively[1][2].

Quantitative Comparison of Peroxynitrite Probes

The selection of a fluorescent probe is often dictated by its photophysical properties and performance metrics. Here, we compare Cou-7-P with other coumarin-based and boronate-containing probes for the detection of peroxynitrite.

ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Limit of Detection (LOD)Reference
This compound (Cou-7-P) (product: 7-hydroxycoumarin)~332~470Not explicitly stated for ONOO⁻ reaction product in reviewed literatureNot explicitly stated for ONOO⁻ reaction product in reviewed literatureNot explicitly stated for ONOO⁻ in reviewed literature[1][2]
3-(2-benzothiazolyl)-7-coumarin boronic acid pinacol (B44631) ester (BC-BE) (hydrolyzed form: BC-BA)3714730.1725,500Not Specified[3]
Coumarin-based probe CM (Mitochondria-targeting) ~340 (ratiometric)400 -> 447Not SpecifiedNot Specified0.28 µM[4]
Coumarin-based probe CL (Lysosome-targeting) ~340 (ratiometric)395 -> 447Not SpecifiedNot Specified0.26 µM[4]
Coumarin-based probe CE (Endoplasmic Reticulum-targeting) ~340 (ratiometric)405 -> 447Not SpecifiedNot Specified0.36 µM[4]
Coumarin boronic acid (CBA) (product: 7-hydroxycoumarin)332470Not SpecifiedNot SpecifiedNot Specified[1]
Perylenol-boronate 460510Not SpecifiedNot Specified50 nMNot found in search results

Note: The quantitative data for this compound's reaction product with peroxynitrite was not explicitly available in the reviewed search results. The data for 7-hydroxycoumarin is provided as a reference for the fluorescent product. The performance of probes can be highly dependent on the experimental conditions.

Experimental Protocols

Qualitative Measurement of Peroxynitrite in Cultured Cells

This protocol provides a general guideline for the visualization of peroxynitrite production in cultured cells, such as RAW 264.7 macrophages, using this compound.

Materials:

  • This compound (Cou-7-P) stock solution (e.g., 10 mM in DMSO)

  • Cultured cells (e.g., RAW 264.7 macrophages) in a suitable culture vessel (e.g., glass-bottom dish)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Peroxynitrite donor (e.g., SIN-1) or stimulant for endogenous production (e.g., LPS and IFN-γ)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Probe Loading: Wash the cells once with warm PBS. Incubate the cells with 5-10 µM Cou-7-P in serum-free medium or PBS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with warm PBS to remove excess probe.

  • Stimulation (Optional): To induce peroxynitrite production, treat the cells with a stimulant. For example, to induce endogenous production in RAW 264.7 macrophages, pre-treat cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for several hours prior to imaging. Alternatively, for acute stimulation, add a peroxynitrite donor like SIN-1 to the imaging buffer.

  • Imaging: Immediately after adding the stimulant (or after the pre-treatment period), visualize the cells using a fluorescence microscope. Capture images at different time points to observe the change in fluorescence intensity. An increase in blue fluorescence indicates the presence of peroxynitrite.

Quantitative Measurement of Peroxynitrite using a Plate Reader

This protocol outlines a method for quantifying peroxynitrite production in a cell population using a fluorescence plate reader.

Materials:

  • This compound (Cou-7-P)

  • Cultured cells in a 96-well black, clear-bottom plate

  • PBS or other suitable buffer

  • Peroxynitrite standards of known concentrations (handle with care in a well-ventilated area)

  • Fluorescence plate reader with excitation and emission wavelengths set appropriately for 7-hydroxycoumarin (e.g., Ex: 330-350 nm, Em: 460-480 nm).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and culture overnight.

  • Probe Loading: Wash cells with PBS and incubate with 5-10 µM Cou-7-P in PBS for 30-60 minutes at 37°C.

  • Washing: Wash cells twice with PBS.

  • Standard Curve Preparation: In cell-free wells, prepare a standard curve of 7-hydroxycoumarin in PBS to correlate fluorescence intensity with concentration.

  • Measurement: Place the plate in a pre-warmed fluorescence plate reader. Measure the baseline fluorescence.

  • Stimulation: Inject the peroxynitrite stimulant into the wells and immediately begin kinetic readings of fluorescence intensity over time.

  • Data Analysis: Subtract the background fluorescence from all readings. Use the standard curve to convert the fluorescence intensity values to peroxynitrite concentrations.

Visualizing the Mechanisms and Workflows

To better understand the application of this compound, the following diagrams illustrate its reaction mechanism, a typical experimental workflow, and a relevant biological signaling pathway.

Reaction Mechanism of this compound Cou7P This compound (Non-fluorescent) Cleavage Oxidative Cleavage Cou7P->Cleavage ONOO Peroxynitrite (ONOO⁻) ONOO->Cleavage COH 7-Hydroxycoumarin (Highly Fluorescent) Cleavage->COH

Caption: Reaction of this compound with peroxynitrite.

Experimental Workflow for Cellular Peroxynitrite Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Culture Cells ProbeLoading 2. Load with Cou-7-P CellCulture->ProbeLoading Wash 3. Wash Excess Probe ProbeLoading->Wash Stimulate 4. Stimulate ONOO⁻ Production Wash->Stimulate Image 5. Acquire Fluorescence Images Stimulate->Image Quantify 6. Quantify Fluorescence Intensity Image->Quantify

Caption: Workflow for detecting cellular peroxynitrite with Cou-7-P.

Signaling Pathway of Peroxynitrite Formation cluster_enzymes Enzymatic Production cluster_products Reactive Species Stimuli Inflammatory Stimuli (e.g., LPS, IFN-γ) iNOS iNOS Activation Stimuli->iNOS NOX NADPH Oxidase (NOX) Activation Stimuli->NOX NO Nitric Oxide (NO) iNOS->NO O2 Superoxide (O₂⁻) NOX->O2 ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2->ONOO

Caption: Key enzymatic sources of peroxynitrite precursors.

References

Safety Operating Guide

Proper Disposal of Coumarin-7-pinacolboronate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Coumarin-7-pinacolboronate is a valuable reagent in various research applications. However, its proper handling and disposal are critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory guidelines. Adherence to these procedures will help mitigate risks and ensure compliance.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Key safety considerations include:

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.

  • Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.

  • Personal Protective Equipment (PPE): When handling this compound, it is imperative to wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Quantitative Hazard Data
Hazard ClassificationDataSource Compound
Acute Oral Toxicity (LD50)293 mg/kg (Rat)Coumarin

Note: This data is for the parent compound, coumarin, and should be used as an indicator of potential toxicity.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of both unused (neat) this compound and contaminated laboratory materials.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated spatulas, weighing paper, and disposable PPE (gloves, etc.), must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Specifications: The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE), be in good condition with a secure, tight-fitting lid, and be clearly labeled as "Hazardous Waste."

  • Labeling: The waste label must include the full chemical name, "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified. The container should be labeled similarly to the solid waste container.

Step 2: Decontamination of Empty Containers
  • Triple Rinsing: Empty containers of this compound must be decontaminated before disposal. This is achieved by triple rinsing the container with a suitable solvent in which the compound is soluble (e.g., acetone (B3395972) or ethanol).

  • Rinsate Collection: The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous liquid waste. Subsequent rinses should also be collected in the hazardous liquid waste container.

  • Container Disposal: Once triple-rinsed and air-dried in a fume hood, the original label on the container should be defaced or removed. The decontaminated container can then be disposed of in the appropriate laboratory glass or plastic recycling stream, in accordance with your institution's policies.

Step 3: Storage Pending Disposal
  • Satellite Accumulation Area (SAA): The sealed and labeled hazardous waste containers must be stored in a designated SAA within the laboratory.

  • Storage Conditions: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials. Secondary containment is recommended to mitigate spills.

  • Incompatible Materials: Avoid storing the waste container near strong oxidizing agents, strong acids, or strong bases.

Step 4: Final Disposal
  • Institutional Procedures: Follow your institution's established procedures for the pickup and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal facility. Common disposal methods for such chemical waste include incineration at an approved facility.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain.

Experimental Workflow and Disposal Decision Pathway

The following diagrams illustrate the experimental workflow for handling and the logical decision-making process for the proper disposal of this compound.

experimental_workflow cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal weigh Weigh Compound in Fume Hood dissolve Dissolve in Appropriate Solvent weigh->dissolve empty_container Empty Reagent Bottle weigh->empty_container reaction Perform Experiment dissolve->reaction solid_waste Contaminated Solids (Gloves, Weigh Paper) reaction->solid_waste liquid_waste Unused Reagent & Solutions reaction->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Triple Rinse Container empty_container->decontaminate store_saa Store in Satellite Accumulation Area collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container decontaminate->dispose_container collect_rinsate->store_saa ehs_pickup Arrange for EHS Pickup store_saa->ehs_pickup

Caption: Experimental workflow for handling and waste generation.

disposal_decision_pathway action_node action_node waste_type Type of Waste? is_empty Is Container Empty? waste_type->is_empty Container is_liquid Liquid or Solid? waste_type->is_liquid Chemical Waste is_empty->action_node Yes Triple Rinse & Collect Rinsate is_empty->action_node No Dispose of as Chemical Waste is_liquid->action_node Liquid Collect in Liquid Hazardous Waste is_liquid->action_node Solid Collect in Solid Hazardous Waste

Caption: Decision pathway for proper waste segregation.

Essential Safety and Logistical Information for Handling Coumarin-7-pinacolboronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Coumarin-7-pinacolboronate (CAS 190788-61-5). Adherence to these procedures is essential to ensure personal safety and regulatory compliance in the laboratory.

Hazard Identification and Safety Data

This compound is a fluorescent probe that requires careful handling due to its potential hazards.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Summary of Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation and serious eye irritation.

  • May cause respiratory irritation.

Quantitative Safety Data
GHS Hazard Classifications Acute toxicity - oral (Category 4), Acute toxicity - dermal (Category 4), Acute toxicity - inhalation (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity (single exposure) (Category 3)
Signal Word Warning
Molecular Formula C₁₅H₁₇BO₄[1][2][3]
Molecular Weight 272.10 g/mol [1][2]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment must be worn at all times when handling this compound.

Equipment Specification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

Experimental Protocol: Handling and Use

This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

3.1. Preparation and Weighing:

  • Work within a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all required PPE is correctly worn.

  • Use a dedicated, clean weighing vessel.

  • To avoid generating dust, handle the solid material gently. Do not crush or grind the substance outside of a controlled environment.

  • Close the container tightly immediately after use to prevent contamination and exposure.

3.2. Dissolution:

  • This compound has varying solubility. For example, it is soluble in DMF at 11 mg/ml and in DMSO at 3 mg/ml.[2]

  • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

  • If necessary, use gentle agitation or sonication to aid dissolution.

3.3. Spills and Decontamination:

  • In case of a small spill, carefully sweep up the solid material, minimizing dust generation.

  • Place the spilled material into a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • For large spills, evacuate the area and contact the appropriate environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.

4.2. Disposal Pathway:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Do not dispose of this material down the drain or in the regular trash.[4][5]

  • Boron compounds can be harmful to aquatic life in high concentrations.[6]

Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood Enter Lab weigh Weigh Compound prep_fume_hood->weigh dissolve Dissolve weigh->dissolve waste Collect Waste dissolve->waste spill Manage Spills spill->waste dispose Dispose via EHS waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.